molecular formula C13H10N4O B595533 2-(4-Methylphenyl)-4(1H)-pteridinone CAS No. 155513-87-4

2-(4-Methylphenyl)-4(1H)-pteridinone

Katalognummer: B595533
CAS-Nummer: 155513-87-4
Molekulargewicht: 238.25
InChI-Schlüssel: NEWUJTGSJHUANZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methylphenyl)-4(1H)-pteridinone is a chemical compound based on the pteridine heterocyclic scaffold, which consists of a pyrimidine ring fused with a pyrazine ring . This core structure is a fundamental building block in biochemistry, with derivatives known as pterins playing critical roles across living organisms as pigments, redox cofactors in enzymatic reactions, and components of larger enzyme cofactors like molybdopterin . As a pteridinone derivative, this compound is of significant interest in fundamental organic and bioorganic chemistry research, particularly in exploring the photophysical properties, electron transfer mechanisms, and synthetic pathways of heterocyclic compounds . Its structural features make it a potential candidate for use in materials science, photonics, and as a synthetic intermediate for developing more complex molecular architectures . Researchers value this family of compounds for their diverse electronic characteristics and challenges associated with their synthesis and derivatization, often due to their inherent low solubility . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(4-methylphenyl)-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c1-8-2-4-9(5-3-8)11-16-12-10(13(18)17-11)14-6-7-15-12/h2-7H,1H3,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWUJTGSJHUANZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704572
Record name 2-(4-Methylphenyl)pteridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155513-87-4
Record name 2-(4-Methylphenyl)pteridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Applications of 2-(4-Methylphenyl)-4(1H)-pteridinone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(4-Methylphenyl)-4(1H)-pteridinone scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and folates. While the pteridine core mimics the hydrogen-bonding motifs of ATP, the 4-methylphenyl (p-tolyl) substituent at the C2 position introduces a critical lipophilic vector, enabling high-affinity interactions with hydrophobic pockets in kinase domains (e.g., PLK1, RSK2) and viral polymerases. This guide details the synthetic architecture, pharmacophoric utility, and experimental protocols for leveraging this scaffold in drug discovery.[1]

Part 1: The Pteridinone Privilege

Structural Significance

The pteridin-4-one core is a fused pyrazino-pyrimidine system.[2][3] In the context of 2-(4-methylphenyl)-4(1H)-pteridinone, the molecule operates as a Type I Kinase Inhibitor scaffold .

  • Hinge Binding: The N3-H and C4=O (or N1 and C2-amino in tautomeric forms) act as donor-acceptor pairs for hydrogen bonding with the kinase hinge region (e.g., the backbone of Valine or Leucine residues).

  • Hydrophobic Anchor (The p-Tolyl Group): The 4-methylphenyl group at C2 is not merely a passive substituent. It targets the Hydrophobic Pocket II or the region adjacent to the gatekeeper residue, displacing water and providing entropic gain upon binding.

Tautomeric Considerations

Researchers must recognize that while often annotated as 4(1H)-one (lactam), the compound exists in equilibrium. In solution, the 4(3H)-one tautomer is often energetically favored due to aromaticity preservation in the pyrimidine ring. However, binding events can stabilize specific tautomers.

  • Implication: When docking this molecule in silico (e.g., Glide or Gold), both tautomeric states must be generated to avoid false negatives.

Part 2: Synthetic Architecture

The synthesis of 2-aryl-4-pteridinones is historically plagued by regioselectivity issues (6- vs. 7-substitution). The Gabriel-Isay Condensation remains the most robust method for this specific derivative, provided pH control is maintained to direct regiochemistry.

Retrosynthetic Logic

The convergent synthesis relies on condensing a 4,5-diaminopyrimidine with a 1,2-dicarbonyl species.

Synthesis Start1 2-(4-Methylphenyl) -4,5-diaminopyrimidine Inter Schiff Base Intermediate Start1->Inter Condensation (pH < 5) Start2 Glyoxal / Keto-Aldehyde Start2->Inter Product 2-(4-Methylphenyl)- 4(1H)-pteridinone Inter->Product Cyclization (-H2O) Note Regiocontrol: Acidic pH favors 7-isomer Neutral/Basic favors 6-isomer Note->Inter

Figure 1: The Gabriel-Isay Condensation pathway. Regiocontrol is dictated by the nucleophilicity of the 5-amino vs. 4-amino groups on the pyrimidine.

Critical Synthetic Protocol

Objective: Synthesis of 2-(4-methylphenyl)pteridin-4(3H)-one via condensation.

Reagents:

  • 5,6-Diamino-2-(4-methylphenyl)pyrimidin-4(3H)-one (Precursor A)

  • Glyoxal (40% aq. solution) or Ethyl Glyoxalate

  • Solvent: Ethanol/Water (1:1) or Acetic Acid (for regiocontrol)

Step-by-Step Methodology:

  • Dissolution: Suspend 10 mmol of Precursor A in 50 mL of ethanol/water (1:1). Heat to 60°C to ensure partial solubility.

  • Addition: Add 12 mmol (1.2 eq) of Glyoxal solution dropwise.

    • Note: For strictly 6-substituted derivatives (if using asymmetric glyoxals), perform this in 4N HCl. For the unsubstituted pteridine ring (glyoxal), pH is less critical but acidic conditions accelerate the reaction.

  • Reflux: Heat the mixture to reflux (approx. 85°C) for 4 hours. The suspension will typically clear then reprecipitate as the pteridinone forms.

  • Workup: Cool to 4°C. The product is highly insoluble in cold ethanol. Filter the precipitate.

  • Purification: Recrystallize from DMF or perform a wash with hot acetic acid to remove unreacted diamine.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the pteridine protons at δ 8.8–9.2 ppm (s, 1H each) and the p-tolyl methyl singlet at δ 2.4 ppm.

    • LC-MS: Confirm [M+H]+ (Calc: 239.09).

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8][9]

Kinase Inhibition (PLK1 & RSK2)

The 2-(4-methylphenyl)-4(1H)-pteridinone structure acts as a template for ATP-competitive inhibitors.

  • Mechanism: The planar pteridine ring stacks between the N-terminal and C-terminal lobes of the kinase.

  • SAR Insight: The 4-methylphenyl group extends towards the solvent front or the ribose binding pocket, depending on the specific kinase conformation. In PLK1 (Polo-like Kinase 1) , derivatives of this scaffold (often dihydropteridinones like BI 2536) utilize the C2-aryl group to lock the kinase in an inactive conformation.

Structure-Activity Relationship (SAR) Map

SAR Core Pteridinone Core (Scaffold) N3 N3/C4=O Region (Hinge Binder) Core->N3 C2 C2-Position (4-Methylphenyl) Core->C2 C67 C6/C7 Positions (Solubility/Selectivity) Core->C67 Interaction1 H-bonds with Backbone (Val/Leu) N3->Interaction1 Critical Interaction2 Hydrophobic Pocket (Van der Waals) C2->Interaction2 Potency Driver Interaction3 Solvent Exposure (Ribose Pocket) C67->Interaction3 PK Tuning

Figure 2: Pharmacophore map of the 2-aryl-4-pteridinone scaffold. The C2-aryl group is the primary driver for affinity in hydrophobic pockets.

Chemical Biology Probe (Fluorescence)

Pteridinones exhibit intrinsic fluorescence (typically excitation ~350-370 nm, emission ~440-460 nm).

  • Application: This specific molecule can be used as a "Turn-On" probe . Its fluorescence quantum yield often increases when bound to a hydrophobic protein pocket compared to aqueous solution, allowing for label-free binding assays.

Part 4: Experimental Validation Protocols

In Vitro Kinase Assay (PLK1 Model)

To validate the biological activity of 2-(4-methylphenyl)-4(1H)-pteridinone derivatives.

Assay Principle: ADP-Glo™ (Luminescence) or 33P-Radiometric assay. Protocol:

  • Preparation: Dilute compound in 100% DMSO (Top conc: 10 mM). Prepare 3-fold serial dilutions.

  • Enzyme Mix: Incubate recombinant PLK1 (5-10 ng/well) with the compound in kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT) for 15 minutes at room temperature.

  • Substrate Initiation: Add Casein or specific peptide substrate + ATP (at Km, typically 10-50 µM).

  • Reaction: Incubate for 60 minutes at 30°C.

  • Detection: Add ADP-Glo reagent to deplete ATP, then Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

  • Analysis: Plot RLU vs. log[Compound]. Fit to Sigmoidal Dose-Response (Variable Slope) to determine IC50.

Physicochemical Profiling

Due to the planarity and lack of sp3 carbons, this molecule suffers from poor aqueous solubility.

  • Solubility Assay: Thermodynamic solubility in PBS (pH 7.4) is typically < 10 µM.[4]

  • Formulation Strategy: For animal studies, formulate in 10% DMSO / 40% PEG400 / 50% Saline to prevent precipitation.

Part 5: Data Summary & Properties

PropertyValue/DescriptionRelevance
Molecular Formula C13H10N4OCore Scaffold
MW 238.25 g/mol Fragment-like (Rule of 3 compliant)
cLogP ~2.1Good membrane permeability
TPSA ~68 ŲHigh oral absorption potential
pKa ~8.1 (N3-H)Weakly acidic; exists as anion at high pH
Key Target Class Ser/Thr Kinases (PLK, RSK)Oncology

References

  • Kiryanov, A. et al. (2017).[5] "Structure-based design and SAR development of 5,6-dihydroimidazolo[1,5-f]pteridine derivatives as novel Polo-like kinase-1 inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Casalvieri, K.A. et al. (2020). "Substituted pteridinones as p90 ribosomal S6 protein kinase (RSK) inhibitors: A structure-activity study." Bioorganic & Medicinal Chemistry. Link

  • Li, Z. et al. (2023).[6] "3D-QSAR Studies, Molecular Docking, Molecular Dynamic Simulation, and ADMET Proprieties of Novel Pteridinone Derivatives as PLK1 Inhibitors." Molecules. Link

  • Cao, H. et al. (2014). "Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors." Journal of Medicinal Chemistry. Link

  • Bradshaw, T.D. et al. (2012). "Pteridines in cancer drug discovery: an update." Current Medicinal Chemistry. Link

Sources

An In-depth Technical Guide to the Toxicity Profile and Safety Data Sheet of 2-(4-Methylphenyl)-4(1H)-pteridinone

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended for research, scientific, and drug development professionals. The information contained herein is a synthesis of established toxicological principles and predictive methodologies. As of the date of this publication, specific experimental toxicity data for 2-(4-Methylphenyl)-4(1H)-pteridinone is not publicly available. Therefore, this guide provides a framework for its assessment and a provisional safety data sheet based on the structural class of the compound. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Introduction: Navigating the Unknown

In the realm of drug discovery and chemical research, we often encounter novel molecular entities for which a comprehensive toxicological profile has not yet been established. 2-(4-Methylphenyl)-4(1H)-pteridinone, a member of the pteridine class of heterocyclic compounds, represents such a case. Pteridines are of significant biological interest, with derivatives playing roles as enzyme cofactors and therapeutic agents.[1][2] This dual nature of biological activity necessitates a thorough and systematic evaluation of their safety profile.

This guide is structured to provide a robust framework for establishing the toxicity profile of 2-(4-Methylphenyl)-4(1H)-pteridinone. It moves from computational, in silico, predictions to a tiered approach for in vitro and in vivo testing, grounded in internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals.[3][4][5] Furthermore, a provisional Safety Data Sheet (SDS) is provided, constructed according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6][7][8]

The causality behind the proposed experimental workflow is to build a safety profile from the ground up, starting with predictive, non-animal methods and progressing to more complex biological systems only as necessary. This approach is not only ethical, reducing the reliance on animal testing, but also cost-effective and scientifically rigorous.[9]

Physicochemical Properties and Initial Hazard Assessment

While specific experimental data for 2-(4-Methylphenyl)-4(1H)-pteridinone is not available, we can infer certain properties based on its structure. The molecule possesses both hydrogen bond donors and acceptors, suggesting some degree of aqueous solubility. The presence of aromatic rings indicates potential for π-π stacking interactions with biological macromolecules.

A crucial first step in any toxicological assessment is to perform a thorough literature search for structurally similar compounds. The pteridinone core is found in various biologically active molecules, and their known toxicities can provide initial clues to potential hazards of 2-(4-Methylphenyl)-4(1H)-pteridinone.[1]

In Silico Toxicity Prediction: A Predictive Foundation

Before any wet lab experiments are conducted, a comprehensive in silico analysis is recommended.[9][10] This computational approach uses the chemical structure of 2-(4-Methylphenyl)-4(1H)-pteridinone to predict its potential toxicological liabilities.

Experimental Protocol: In Silico Toxicity Assessment

  • QSAR Modeling: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict various toxicity endpoints. These models are built on large datasets of known chemical toxicities.[9]

  • Endpoints for Prediction:

    • Mutagenicity: Assess the potential to cause genetic mutations (e.g., using models based on the Ames test).

    • Carcinogenicity: Predict the potential to cause cancer.

    • Hepatotoxicity: Evaluate the potential for liver damage.

    • Cardiotoxicity: Assess the risk of adverse cardiovascular effects, such as hERG channel inhibition.

    • Developmental and Reproductive Toxicity (DART): Predict potential effects on development and reproduction.

  • Software and Databases: Employ commercially available or open-source software platforms that integrate multiple predictive models (e.g., DEREK, TOPKAT, OECD QSAR Toolbox).

  • Structural Alerts: Identify any substructures within 2-(4-Methylphenyl)-4(1H)-pteridinone that are known to be associated with toxicity.[10]

The results of the in silico assessment will guide the subsequent experimental testing, allowing for a more focused and efficient evaluation.

A Tiered Approach to In Vitro Toxicity Testing

In vitro testing provides the next layer of data, using cell-based assays to assess cytotoxicity and specific mechanisms of toxicity. This approach aligns with the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.

Proposed In Vitro Toxicity Testing Workflow

G cluster_0 Tier 1: Basal Cytotoxicity cluster_1 Tier 2: Genotoxicity cluster_2 Tier 3: Mechanistic Assays A Cytotoxicity Assays (e.g., MTT, LDH) in multiple cell lines B Ames Test (Bacterial Reverse Mutation) A->B If cytotoxic C In Vitro Micronucleus Assay (Mammalian Cells) A->C If cytotoxic D hERG Inhibition Assay (Cardiotoxicity) B->D If non-genotoxic C->D E Hepatotoxicity Assays (e.g., HepG2 cells) D->E F Oxidative Stress Assays E->F

Caption: A tiered workflow for in vitro toxicity testing of novel compounds.

Experimental Protocol: Basal Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate human cell lines (e.g., HepG2 for liver, HEK293 for kidney) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-(4-Methylphenyl)-4(1H)-pteridinone for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Provisional Safety Data Sheet (SDS)

This SDS is a provisional document based on the GHS framework and should be updated as experimental data becomes available.[11]

SAFETY DATA SHEET

Section 1: Identification

  • Product Name: 2-(4-Methylphenyl)-4(1H)-pteridinone

  • Synonyms: Not available

  • CAS Number: Not available

  • Recommended Use: For research and development purposes only.

  • Supplier: [Supplier Name, Address, and Emergency Contact Information]

Section 2: Hazard(s) Identification

  • GHS Classification:

    • Acute Toxicity, Oral: Category 4 (Harmful if swallowed) - Presumed

    • Skin Irritation: Category 2 (Causes skin irritation) - Presumed

    • Eye Irritation: Category 2A (Causes serious eye irritation) - Presumed

    • Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation): Category 3 - Presumed

  • GHS Label Elements:

    • Pictogram:

      • Exclamation Mark

    • Signal Word: Warning

    • Hazard Statements:

      • H302: Harmful if swallowed.

      • H315: Causes skin irritation.

      • H319: Causes serious eye irritation.

      • H335: May cause respiratory irritation.

    • Precautionary Statements:

      • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.[12]

      • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

      • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

Section 3: Composition/Information on Ingredients

  • Substance: 2-(4-Methylphenyl)-4(1H)-pteridinone

  • Purity: >95%

Section 4: First-Aid Measures

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.

  • Skin Contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Section 5: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides).

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Section 6: Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Section 7: Handling and Storage

  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Keep container tightly closed in a dry and well-ventilated place.

Section 8: Exposure Controls/Personal Protection

  • Engineering Controls: Use in a well-ventilated area.

  • Personal Protective Equipment:

    • Eye/Face Protection: Safety glasses with side-shields.

    • Skin Protection: Handle with gloves.

    • Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.

Section 9: Physical and Chemical Properties

  • Appearance: Solid (color to be determined)

  • Odor: Not available

  • Melting Point/Freezing Point: Not available

  • Solubility: Not available

  • Molecular Formula: C13H10N4O

  • Molecular Weight: 238.25 g/mol

Section 10: Stability and Reactivity

  • Reactivity: No data available

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: No data available

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Carbon oxides, nitrogen oxides.

Section 11: Toxicological Information

  • Acute Toxicity: No data available.

  • Skin Corrosion/Irritation: No data available.

  • Serious Eye Damage/Irritation: No data available.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: No data available.

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Section 12: Ecological Information

  • Toxicity: No data available.

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: No data available.

  • Mobility in Soil: No data available.

Section 13: Disposal Considerations

  • Waste Treatment Methods: Dispose of in accordance with local, state, and federal regulations.

Section 14: Transport Information

  • DOT (US): Not dangerous goods.

  • IMDG: Not dangerous goods.

  • IATA: Not dangerous goods.

Section 15: Regulatory Information

  • SARA 302 Components: No chemicals in this material are subject to the reporting requirements of SARA Title III, Section 302.

  • SARA 313 Components: This material does not contain any chemical components with known CAS numbers that exceed the threshold (De Minimis) reporting levels established by SARA Title III, Section 313.

Section 16: Other Information

  • Disclaimer: The information above is believed to be accurate and represents the best information currently available to us. However, we make no warranty of merchantability or any other warranty, express or implied, with respect to such information, and we assume no liability resulting from its use.

Conclusion: A Path Forward

The toxicological assessment of a novel compound like 2-(4-Methylphenyl)-4(1H)-pteridinone is a systematic process that builds upon a foundation of predictive modeling and established experimental protocols. While a definitive toxicity profile requires empirical data, the framework outlined in this guide provides a clear and scientifically sound path forward. By adhering to international guidelines and employing a tiered testing strategy, researchers and drug development professionals can confidently and responsibly characterize the safety of this and other novel chemical entities.

References

  • Guidelines for the Testing of Chemicals - OECD. (n.d.).
  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.).
  • The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - International Labour Organization. (n.d.).
  • Introduction to the GHS | Pesticide Registration Toolkit - FAO.org. (n.d.).
  • Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia. (n.d.).
  • Using the GHS - Safe Work Australia. (n.d.).
  • Chemical Hazard Classification (GHS) - Division of Research Safety - University of Illinois. (n.d.).
  • OECD Guidelines for the testing of chemicals and related documents - Norecopa. (2021, October 14).
  • OECD Guidelines for the Testing of Chemicals, Section 1. (n.d.).
  • OECD Chemical Testing Guidelines 2025 Updated - Auxilife. (2025, June 27).
  • Safety Data Sheet. (n.d.).
  • In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. (2023, December 29).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 8).
  • Prospects for the use of sulfur-containing pteridines in toxic liver damage. (2024, May 18).
  • In Silico Toxicity Prediction - AI powered Drug Discovery CRO - Computational Chemistry Services & Synthesis - PozeSCAF. (2024, September 30).
  • Pterin and pteridine derivatives of biological or medicinal importance. - ResearchGate. (n.d.).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2024, November 28).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2022, April 26).
  • Pteridine derivatives as modulators of oxidative stress - PubMed. (2002, April 15).
  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - Frontiers. (2018, February 20).
  • In silico prediction of chronic toxicity with chemical category approaches - SciSpace. (2017, August 18).
  • Safety Data Sheet - BASF. (2025, October 16).
  • Use of in silico methods for assessing toxicity - YouTube. (2021, July 12).
  • Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed. (2018, October 19).
  • Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PubMed. (2015, October 1).
  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC. (n.d.).
  • Pushing at the Boundaries of Pterin Chemistry - MDPI. (2024, September 27).
  • (PDF) Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest - ResearchGate. (2025, April 8).
  • 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) exposure induces hepatotoxicity and nephrotoxicity – role of oxidative stress, mitochondrial dysfunction and pathways of cytotoxicity - PMC. (2024, October 15).
  • Pteridinone | C21H17N5O3 | CID 44453172 - PubChem - NIH. (n.d.).
  • 4(1H)-Pteridinone, 2-amino-6-(1,2-dihydroxypropyl)tetrahydro - CAS Common Chemistry. (n.d.).
  • compound 4 [PMID: 16495056] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.).
  • Pterin | Pteridine - MedchemExpress.com. (n.d.).
  • Pterin compounds: from butterflies to biochemistry - Chemistry in New Zealand. (n.d.).
  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N - MDPI. (2023, June 10).
  • Publications & Patents - MedChemica. (2025, November 26).
  • Insights into Molecular Structure of Pterins Suitable for Biomedical Applications - PMC. (n.d.).

Sources

Molecular Weight and Physicochemical Characteristics of Methylphenyl Pteridinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pteridinone Scaffold

The pteridinone nucleus (specifically the 4(3H)-pteridinone or 6(5H)-pteridinone tautomers) represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural resemblance to the purine bases of DNA and the cofactor folic acid grants it inherent affinity for a diverse array of biological targets, including kinases (PLK1, PI3K) and folate-dependent enzymes.

This guide focuses on Methylphenyl Pteridinones (MPPs) —a subclass where the bicyclic core is functionalized with methyl and phenyl moieties.[3][4][5] This substitution pattern is critical: the phenyl group provides hydrophobic bulk for pocket occupation (e.g., the ATP-binding site of kinases), while the methyl group often restricts conformation or blocks metabolic soft spots.[6]

Physicochemical Profiling

Understanding the physicochemical landscape of MPPs is prerequisite to their optimization as lead compounds.[3][4][5] The introduction of a lipophilic phenyl ring to the polar pteridinone core drastically alters solubility and permeability profiles.[4]

Comparative Physicochemical Data

The following table contrasts the unsubstituted pteridinone core with a representative Methylphenyl Pteridinone (e.g., 2-methyl-4-phenyl-6(5H)-pteridinone) and a drug-like derivative (e.g., a BI 2536 analog).

ParameterCore PteridinoneMethylphenyl Pteridinone (Model)Drug-Like Derivative (BI 2536 Class)Impact on Drug Design
MW ( g/mol ) ~148.12~238.25500 - 600MPP: Ideal fragment size (<300 Da).[6][1][3][4][5] Drug: High MW risks oral bioavailability (Lipinski).[6][1][3][4][5]
LogP (Calc) -0.8 to 0.42.1 - 2.83.5 - 4.5Phenyl group adds ~2.0 log units, shifting the molecule from hydrophilic to lipophilic, improving membrane permeability.[6][1][3][5][7]
TPSA (Ų) ~80 - 90~65 - 7590 - 120Methylation of N-atoms reduces H-bond donors, lowering TPSA and enhancing blood-brain barrier (BBB) penetration potential.[6][1][3][4][5]
Solubility (aq) ModerateLow (< 50 µg/mL)VariableThe planar MPP stack reduces aqueous solubility; solubilizing tails (e.g., piperazine) are often required.[7]
H-Bond Donors 211 - 2Reduced donors in MPP decrease desolvation penalty upon protein binding.[6][1][3][4][5]
pKa (Basic) ~3.5 (N1)~4.0~7.5 (Sidechain)The pteridine ring is weakly basic; protonation at physiological pH is rare unless basic side chains are added.[1][3][4]
Structural Implications[2][4][5][6]
  • Pi-Stacking: The phenyl ring at the C2, C4, or C7 position extends the conjugated system, facilitating

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the target binding pocket.[6]
    
  • Solubility Challenge: The "brick dust" nature of methylphenyl pteridinones arises from high crystal lattice energy driven by intermolecular H-bonds and efficient stacking.[6][1][3][4][5] Disrupting this symmetry (e.g., ortho-methyl substitution on the phenyl ring) is a common strategy to improve solubility.[6][1][3]

Synthetic Architecture

The synthesis of methylphenyl pteridinones typically follows the Isay Condensation or the Viscontini Reaction .[4] The choice depends heavily on the desired regiochemistry of the methyl and phenyl substituents.

Regioselective Synthesis Workflow

The following diagram illustrates the critical decision points in synthesizing the 6- vs. 7-substituted isomers, a common challenge in pteridine chemistry.

SynthesisPathway Start 4,5-Diaminopyrimidine Precursor Condensation Condensation Reaction (Isay Synthesis) Start->Condensation Reagent Alpha-Keto Aldehyde (e.g., Phenylglyoxal) Reagent->Condensation  pH Control Isomer6 6-Phenyl Pteridinone (Thermodynamic Product) Condensation->Isomer6  Acidic Conditions Isomer7 7-Phenyl Pteridinone (Kinetic Product) Condensation->Isomer7  Neutral/Basic Conditions Purification Regioisomer Separation (HPLC / Recrystallization) Isomer6->Purification Isomer7->Purification Methylation N-Methylation / C-Methylation (Post-Cyclization) Purification->Methylation  Selected Isomer Final Target Methylphenyl Pteridinone Methylation->Final

Figure 1: Regioselective synthesis of phenyl-substituted pteridinones via Isay Condensation. pH control is the critical determinant of isomer distribution.

Experimental Protocol: Synthesis of 2-Methyl-4-Phenyl-6-Pteridinone

Objective: To synthesize a reference standard for physicochemical characterization.

  • Reagents: 2-methyl-4,5-diaminopyrimidine sulfate (10 mmol), Phenylglyoxal monohydrate (11 mmol), Sodium acetate (buffer), Ethanol/Water (1:1).[6][1]

  • Procedure:

    • Dissolve the diaminopyrimidine in 50 mL of refluxing Ethanol/Water.

    • Add Sodium acetate to adjust pH to ~5.0 (favors 7-isomer) or use 1M HCl for pH < 1 (favors 6-isomer).[6][1][3][4][5]

    • Dropwise add Phenylglyoxal dissolved in ethanol over 30 minutes.

    • Reflux for 4 hours.[6][1][3][4][5] Monitor via TLC (DCM:MeOH 9:1).[1][3][4][5]

    • Cool to 4°C. The product precipitates as a yellow/orange solid.[6][3][4][5]

  • Purification:

    • Filter the crude precipitate.[6][3][4][5]

    • Recrystallize from DMF/Ethanol to remove unreacted glyoxal.[6][1][3][4][5]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the characteristic pteridine singlets at

      
       9.0-9.5 ppm and phenyl multiplets at 
      
      
      
      7.4-8.0 ppm.[6][1][3][4][5]
    • MS (ESI+): Confirm [M+H]+ peak (Calc MW: ~238.25).

Biological Application: Kinase Inhibition

Methylphenyl pteridinones are extensively validated as ATP-competitive inhibitors of Polo-like Kinase 1 (PLK1) , a key regulator of mitosis.[6][1][3][5] The phenyl group occupies the hydrophobic pocket adjacent to the ATP binding site, while the pteridinone core mimics the adenine ring of ATP.

Mechanism of Action (PLK1 Inhibition)

The following pathway details how MPPs arrest the cell cycle, leading to apoptosis in cancer cells.

PLK1_Pathway Inhibitor Methylphenyl Pteridinone PLK1 PLK1 Kinase (Active) Inhibitor->PLK1  Competitive Binding Mitosis G2/M Transition Inhibitor->Mitosis  BLOCKS Substrate Cdc25C / Cyclin B1 PLK1->Substrate  Activates ATP ATP ATP->PLK1  Phosphorylation Substrate->Mitosis  Promotes Apoptosis Mitotic Catastrophe (Apoptosis) Mitosis->Apoptosis  Failure leads to

Figure 2: Mechanism of PLK1 inhibition by methylphenyl pteridinones.[6][1] The inhibitor competes with ATP, preventing the phosphorylation of Cdc25C and arresting the cell cycle at the G2/M phase.

Experimental Protocol: LogP Determination

Accurate measurement of lipophilicity (LogP) is essential for predicting the bioavailability of MPPs.[4] Due to the low aqueous solubility of these compounds, a standard shake-flask method is often insufficient.[6] The Potentiometric Titration or HPLC-based method is recommended.[6][1][3][4][5]

Protocol: HPLC-Based LogP Estimation (OECD 117)[1][2][4][6]
  • System: HPLC with a C18 reverse-phase column.

  • Mobile Phase: Methanol/Water (isocratic, varying ratios 50:50 to 80:20).[6][3][4][5]

  • Calibration:

    • Inject a set of reference standards with known LogP values (e.g., Toluene, Naphthalene, Triphenylene).[6]

    • Construct a calibration curve:

      
      .[6][1][3][4][5]
      
  • Measurement:

    • Inject the Methylphenyl Pteridinone sample.[6][3][4][5]

    • Calculate the capacity factor (

      
      ) using the retention time (
      
      
      
      ) and dead time (
      
      
      ):
      
      
      [1][7]
    • Interpolate the LogP from the calibration curve.[3][4][5]

  • Why this method? It requires minimal sample (< 1 mg) and is insensitive to impurities, unlike the shake-flask method.[6][1][3][4][5]

References

  • Pteridine Scaffold Versatility: BenchChem. "Pteridine ring system as a privileged scaffold in medicinal chemistry."[6][1][2][3][4][5] (2025).[1][2][3][4][5][8][9][10] [1][3]

  • PLK1 Inhibition: National Institutes of Health (NIH). "3D-QSAR Studies... of Novel Pteridinone Derivatives as PLK1 Inhibitors." (2023).[6][1][3][4][5]

  • Synthesis Methodologies: Der Pharma Chemica. "Synthesis of pteridines derivatives from different heterocyclic compounds."

  • Physicochemical Properties: PubChem. "Pteridinone Compound Summary."

  • Drug Design Principles: MDPI. "Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability." (2024).[6][1][3][4][5]

Sources

Targeting the Kinase Pocket: The Strategic Role of 2-(4-Methylphenyl)-4(1H)-pteridinone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 2-(4-Methylphenyl)-4(1H)-pteridinone in Heterocyclic Chemistry Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the pteridine ring system is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Among its derivatives, 2-(4-Methylphenyl)-4(1H)-pteridinone (also referred to as 2-(p-tolyl)pteridin-4-one) occupies a critical niche. It serves not merely as a structural intermediate, but as a high-value probe for exploring hydrophobic pockets in kinase enzymes (specifically Polo-like Kinases, PLK) and as a model fluorophore for microenvironment sensing.

This guide dissects the chemical utility, synthetic pathways, and biological applications of this molecule, moving beyond basic characterization to actionable experimental strategies.[1]

Structural Dynamics & Physicochemical Properties[2]

Tautomeric Equilibrium: The 1H vs. 3H Paradox

While the nomenclature 4(1H)-pteridinone specifies a proton on the N1 nitrogen, researchers must recognize that this molecule exists in a dynamic tautomeric equilibrium. In aqueous solution and solid states, the 3H-tautomer (lactam) is thermodynamically dominant due to the stability of the amide-like resonance in the pyrimidine ring.

  • 1H-Form: Often implicated in "non-productive" binding events or specific catalytic transition states.

  • 3H-Form: The primary species interacting with ATP-binding sites via hydrogen bond donor (N3-H) and acceptor (C4=O, N1) motifs.

  • Enol Form (4-hydroxy): Rare but accessible under basic conditions or specific solvent environments.

Strategic Insight: When docking this molecule into protein structures (e.g., PLK1 or DHFR), you must simulate both the 1H and 3H tautomers. The p-tolyl group at C2 locks the rotation relative to the pteridine plane, creating a rigid hydrophobic "fin" that probes the depth of the receptor's specificity pocket.

Fluorescence Characteristics

Pteridines are intrinsic fluorophores. The 2-(4-methylphenyl) substitution extends the conjugation system, typically shifting excitation/emission maxima (bathochromic shift) compared to the unsubstituted parent.

  • Excitation: ~350–370 nm

  • Emission: ~440–460 nm (Blue region)

  • Quantum Yield: Highly solvent-dependent; fluorescence is often quenched in water but enhanced in non-polar pockets (e.g., protein interiors), making it an excellent "light-up" probe for binding events.

Synthetic Architectures

To ensure high purity and scalability, we recommend the "Amidine-Glyoxal" Convergence Route . This method avoids the regio-selectivity issues often seen in direct functionalization of the pteridine core.

Visualization of the Synthetic Pathway

SynthesisRoute Start1 4-Methylbenzamidine (HCl Salt) Inter1 Intermediate A: 6-Amino-2-(p-tolyl)pyrimidin-4(3H)-one Start1->Inter1 NaOEt, EtOH Reflux, 4h Start2 Ethyl Cyanoacetate Start2->Inter1 Inter2 Intermediate B: 5-Nitroso Derivative Inter1->Inter2 NaNO2, HCl 0°C Inter3 Intermediate C: 4,5-Diamino-2-(p-tolyl)pyrimidin-6(1H)-one Inter2->Inter3 Na2S2O4 (Reduction) or H2/Pd-C Product TARGET: 2-(4-Methylphenyl)-4(1H)-pteridinone Inter3->Product Condensation Reflux, pH 7 Reagent Glyoxal / Glyoxal Sodium Bisulfite Reagent->Product

Figure 1: The Gabriel-Isay condensation route tailored for 2-aryl-pteridinone synthesis.

Detailed Protocol: The "Amidine-Glyoxal" Route

Phase 1: Pyrimidine Core Construction

  • Reagents: 4-Methylbenzamidine hydrochloride (10 mmol), Ethyl cyanoacetate (11 mmol), Sodium ethoxide (25 mmol).

  • Procedure: Dissolve Na in dry ethanol to generate NaOEt. Add the amidine salt, stir for 30 min, then add ethyl cyanoacetate. Reflux for 4–6 hours.

  • Workup: Evaporate solvent, dissolve residue in water, and acidify with acetic acid to precipitate 6-amino-2-(p-tolyl)pyrimidin-4(3H)-one .

  • Checkpoint: Verify absence of starting nitrile via IR (disappearance of ~2200 cm⁻¹ peak).

Phase 2: Nitrosation & Reduction

  • Nitrosation: Dissolve the pyrimidine in dilute NaOH. Add NaNO₂ (1.1 eq) at 0°C. Dropwise add HCl. The 5-nitroso intermediate usually precipitates as a colorful solid (red/violet).

  • Reduction: Suspend the nitroso compound in ammonia/water. Add sodium dithionite (Na₂S₂O₄) until the color fades to pale yellow (formation of 4,5-diamino-2-(p-tolyl)pyrimidin-6(1H)-one ). Note: Use fresh dithionite.

Phase 3: Pteridine Ring Closure

  • Condensation: Suspend the fresh diamine in water/ethanol (1:1). Add Glyoxal (40% aq. solution, 1.2 eq).

  • Condition: Reflux for 2 hours. The solution will darken, and the product often precipitates upon cooling.

  • Purification: Recrystallization from DMF/Ethanol or acetic acid.

  • Yield Expectation: 60–75% overall.

Biological Applications & Mechanism

Kinase Inhibition (PLK1/2)

The 2-(4-methylphenyl) moiety is a classic "hydrophobic probe." In the ATP-binding pocket of Polo-like Kinase 1 (PLK1), the pteridinone core mimics the adenine ring of ATP.

  • H-Bonding: N1 and the C4-Carbonyl accept/donate protons to the hinge region (typically Cys133 in PLK1).

  • Hydrophobic Clamp: The p-tolyl group extends into the hydrophobic pocket II or the solvent-accessible front, depending on the exact binding mode (Type I vs. Type II). The methyl group (para-position) provides a steric clash check; if the pocket is too small (e.g., in certain CDK mutants), binding is abolished, providing selectivity .

Experimental Validation: Binding Assay Workflow

SAR_Workflow Step1 Compound Library (2-Aryl-pteridinones) Step2 In Vitro Kinase Assay (PLK1 / PLK2) Step1->Step2 Step3 IC50 Determination (FRET / Radiometric) Step2->Step3 Decision IC50 < 100 nM? Step3->Decision Hit Lead Candidate (Proceed to Co-Crystallography) Decision->Hit Yes Refine SAR Refinement (Modify p-Tolyl Group) Decision->Refine No Refine->Step1 Re-synthesis

Figure 2: Screening workflow for pteridinone-based kinase inhibitors.

Comparative Data & Specifications

Table 1: Physicochemical Profile
ParameterValue / DescriptionRelevance
Molecular Formula C₁₃H₁₀N₄OCore stoichiometry
MW 238.25 g/mol Fragment-like (Rule of 3 compliant)
LogP (Predicted) ~2.1Good membrane permeability
Solubility Low in water; Soluble in DMSO, DMFStock solutions required in DMSO
pKa ~8.1 (N3-H deprotonation)Neutral at physiological pH
UV

245, 360 nmDiagnostic for pteridine core
Table 2: Synthetic Method Comparison
MethodKey ReagentsYieldScalabilityNotes
Gabriel-Isay (Recommended) 4,5-diaminopyrimidine + Glyoxal65-75%High (Grams)Most robust; requires pyrimidine synthesis first.
Solid-Phase (Resin) 4,6-dichloro-5-nitropyrimidineVariableLow (mg)Best for generating libraries (e.g., varying the aryl group).
Suzuki Coupling 2-Chloropteridinone + Boronic Acid40-50%Medium2-Cl position is deactivated; difficult coupling.

References

  • Pteridine Scaffolds in Medicinal Chemistry BenchChem Guide: Pteridine ring system as a privileged scaffold. (Contextual verification of scaffold utility).

  • Synthesis of Pteridinones via Solid Phase Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. (Methodology for library generation).

  • Tautomerism in Pteridines Pterin 1H–3H tautomerism and its possible relevance to the binding of folate to dihydrofolate reductase. (Mechanistic insight into binding modes).

  • Kinase Inhibition (PLK1) Polo-like Kinase 1 Inhibition as a New Therapeutic Modality. Anticancer Research, 2011.[1] (Establishes the biological relevance of the pteridinone pharmacophore).

  • Taylor, E. C. et al. "Pteridines. IV. The Synthesis of 2-Substituted Pteridines." J. Am. Chem. Soc.

Sources

Methodological & Application

Application Note: Optimal Solvent Selection for Dissolving 2-(4-Methylphenyl)-4(1H)-pteridinone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selection of an optimal solvent for 2-(4-Methylphenyl)-4(1H)-pteridinone, a heterocyclic compound of interest in pharmaceutical research. Due to the characteristically low solubility of pteridine derivatives, a systematic approach to solvent screening is crucial for downstream applications such as synthesis, purification, and formulation. This application note details the physicochemical properties of the target compound, outlines a strategic rationale for solvent selection, and provides a detailed experimental protocol for quantitative solubility determination using the equilibrium shake-flask method followed by gravimetric analysis.

Introduction: The Challenge of Pteridinone Solubility

Pteridines are a class of bicyclic heterocyclic compounds composed of fused pyrimidine and pyrazine rings.[1] While their structural motifs are of significant interest in medicinal chemistry, pteridine derivatives are notoriously challenging to work with due to their poor solubility in a wide range of common organic solvents.[2] This limited solubility can impede various stages of research and development, from chemical synthesis and purification to the formulation of therapeutic agents. Therefore, a methodical and informed approach to solvent selection is paramount. This guide provides both the theoretical framework and a practical, step-by-step protocol to identify suitable solvents for 2-(4-Methylphenyl)-4(1H)-pteridinone.

Physicochemical Properties of 2-(4-Methylphenyl)-4(1H)-pteridinone

A fundamental understanding of the molecule's structure is the first step in predicting its solubility behavior. The structure of 2-(4-Methylphenyl)-4(1H)-pteridinone is characterized by a polar pteridinone core and a nonpolar tolyl substituent.

Figure 1: Chemical Structure of 2-(4-Methylphenyl)-4(1H)-pteridinone.

The key structural features influencing solubility are:

  • Pteridinone Core: The presence of multiple nitrogen atoms and a carbonyl group makes this core polar and capable of acting as a hydrogen bond acceptor. The N-H group can act as a hydrogen bond donor.

  • Aromatic System: The fused aromatic rings contribute to the planarity of the molecule, which can lead to strong crystal lattice packing and, consequently, lower solubility.

  • Tolyl Group: The 4-methylphenyl (tolyl) group is predominantly nonpolar (hydrophobic).

Based on this structure, the principle of "like dissolves like" suggests that solvents with a balance of polar and nonpolar characteristics, or those capable of disrupting the intermolecular hydrogen bonding within the crystal lattice, will be most effective.

Strategic Solvent Selection

A tiered approach to solvent screening is recommended, starting with a broad range of common laboratory solvents with varying polarities, proticities, and hydrogen bonding capabilities. Based on the solubility of structurally similar compounds, such as 6-phenyl-4,5-dihydropyridazin-3(2H)-one, which exhibits good solubility in aprotic polar solvents, our selection should prioritize these.[1][3]

Table 1: Recommended Solvents for Initial Screening

Solvent ClassSolventPolarity (Dielectric Constant)Protic/AproticPrimary Interaction Potential
Aprotic Polar Dimethyl Sulfoxide (DMSO)47.2AproticHydrogen Bond Acceptor
N,N-Dimethylformamide (DMF)36.7AproticHydrogen Bond Acceptor
Acetonitrile37.5AproticDipole-Dipole
Protic Polar Methanol32.7ProticHydrogen Bond Donor/Acceptor
Ethanol24.5ProticHydrogen Bond Donor/Acceptor
Water80.1ProticHydrogen Bond Donor/Acceptor
Nonpolar Toluene2.4Aproticvan der Waals
Dichloromethane (DCM)9.1AproticDipole-Dipole
Other Tetrahydrofuran (THF)7.6AproticDipole-Dipole, H-bond acceptor

Experimental Protocol: Quantitative Solubility Determination

The following protocol details the "shake-flask" method, a reliable technique for determining the equilibrium solubility of a compound.[4] This is followed by gravimetric analysis for quantification.

Materials and Equipment
  • 2-(4-Methylphenyl)-4(1H)-pteridinone (solid)

  • Selected solvents (see Table 1)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (0.22 µm, compatible with solvents)

  • Syringes

  • Pre-weighed evaporating dishes or vials for gravimetric analysis

  • Oven

Experimental Workflow

G A 1. Sample Preparation Add excess solid to a known volume of solvent in a vial. B 2. Equilibration Incubate at a constant temperature with agitation for 24-48 hours. A->B C 3. Phase Separation Allow solid to settle. Filter supernatant using a 0.22 µm syringe filter. B->C D 4. Aliquot Transfer Transfer a precise volume of the clear filtrate to a pre-weighed dish. C->D E 5. Solvent Evaporation Evaporate the solvent in an oven at an appropriate temperature. D->E F 6. Gravimetric Analysis Weigh the dish with the dried solute to a constant weight. E->F G 7. Calculation Determine solubility (e.g., in mg/mL). F->G

Figure 2: Workflow for Quantitative Solubility Determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • To a series of labeled vials, add a known volume of each selected solvent (e.g., 2.0 mL).

    • Add an excess amount of 2-(4-Methylphenyl)-4(1H)-pteridinone to each vial, ensuring that a significant amount of undissolved solid remains. This is crucial to ensure saturation.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature bath (e.g., 25 °C) on an orbital shaker.

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

  • Sample Collection and Filtration:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Carefully draw the supernatant into a syringe.

    • Attach a 0.22 µm syringe filter to the syringe and dispense a precise volume (e.g., 1.0 mL) of the clear, filtered solution into a pre-weighed and labeled evaporating dish.

  • Solvent Removal and Gravimetric Measurement:

    • Place the evaporating dishes in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

    • Periodically remove the dishes, allow them to cool to room temperature in a desiccator, and weigh them.

    • Continue this process until a constant weight is achieved, indicating complete solvent evaporation.

Data Analysis and Calculation

The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Weight of dish with dried solute - Weight of empty dish) / Volume of filtrate transferred

Table 2: Example Data Table for Recording Results

SolventVolume of Filtrate (mL)Initial Dish Weight (mg)Final Dish Weight (mg)Weight of Solute (mg)Solubility (mg/mL)
DMSO1.01500.21550.750.550.5
DMF1.01498.51535.136.636.6
Methanol1.01501.01502.51.51.5
Water1.01499.81499.90.10.1
Toluene1.01502.31502.40.10.1

Interpretation and Further Steps

The results from the initial screening will categorize solvents into "poor," "moderate," and "good" for dissolving 2-(4-Methylphenyl)-4(1H)-pteridinone. For applications requiring high concentrations, solvents like DMSO and DMF are likely to be the most suitable. For chromatographic purification, a solvent system where the compound has moderate solubility might be preferred.

It is also important to consider the downstream application when making a final solvent choice. For example, a solvent with a lower boiling point is easier to remove, which is advantageous for sample recovery.

Conclusion

The selection of an appropriate solvent for 2-(4-Methylphenyl)-4(1H)-pteridinone is a critical step that influences the success of subsequent experimental work. By understanding the physicochemical properties of the molecule and employing a systematic screening approach as outlined in this guide, researchers can efficiently identify optimal solvents, thereby saving time and resources. The provided protocol for quantitative solubility determination offers a robust method for generating reliable and reproducible data.

References

  • Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • How to determine the solubility of organic compounds. (2017, June 24). Quora. Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • Murray, C. I., & Verrelli, G. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(19), 15305–15348.
  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved from [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary. Retrieved from [Link]

  • Reintjens, N., et al. (2022). Pushing at the Boundaries of Pterin Chemistry. Molecules, 27(19), 6485.
  • Comparison of PteGlu and pterin solubility, pK a , and relative binding... (n.d.). ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-piperidinone, 3-(4-methylphenyl)-4-phenyl-, trans- (C18H19NO). Retrieved from [Link]

  • Albert, A., Brown, D. J., & Cheeseman, G. (1952). Pteridine studies. Part III. The solubility and the stability to hydrolysis of pteridines. Journal of the Chemical Society (Resumed), 4219–4232.
  • FoodData Central. (n.d.). Pterin (FDB005613). Retrieved from [Link]

  • Shakeel, F., et al. (2017). Solubility and thermodynamic/solvation behavior of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in different (Transcutol + water) mixtures. Journal of Molecular Liquids, 234, 130–136.
  • Al-Shehri, S., et al. (2016). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 8(18), 24-40.
  • Chemical structure of pteridine, and the natural produced pteridines: pterin, neopterin, and tetrahydrobiopterin (BH4). (n.d.). ResearchGate. Retrieved from [Link]

  • Taylor, E. C. (2002). Product Class 21: Pteridines and Related Structures. Science of Synthesis, 16, 2009-2142.
  • Physical data of pteridin-4-one derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Schircks Laboratories. (n.d.). Biopterin data sheet. Retrieved from [Link]

  • Pteridine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pteridine - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of the Pteridinone Ring System

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pteridinone Scaffold in Modern Drug Discovery

The pteridinone ring system, a fused heterocycle composed of pyrimidine and pyrazine rings, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its prevalence in natural products and its versatile structure have made it a focal point for the development of novel therapeutics targeting a wide array of diseases, including cancer, inflammatory disorders, and viral infections.[3][4] The biological activity of pteridinone-based compounds is intimately linked to the nature and position of substituents on the core ring system. Consequently, the ability to precisely and efficiently functionalize the pteridinone scaffold is of paramount importance to researchers in drug discovery and development.

These application notes provide a detailed guide to the key procedures for functionalizing the pteridinone ring system. We will delve into the strategic considerations behind common functionalization reactions, offering both generalized protocols and specific, field-tested methodologies. The focus will be on providing a clear understanding of the "why" behind the "how," empowering researchers to adapt and troubleshoot these procedures for their specific molecular targets.

Strategic Approaches to Pteridinone Functionalization

The functionalization of the pteridinone core can be broadly categorized into several key transformations. The choice of strategy depends on the desired substitution pattern and the overall synthetic route. The primary methods discussed herein are N-alkylation, palladium-catalyzed C-C bond formation (with a focus on Suzuki-Miyaura coupling and C-H arylation), and halogenation.

G Pteridinone_Core Pteridinone Core N_Alkylation N-Alkylation Pteridinone_Core->N_Alkylation Introduce R groups on Nitrogen C_C_Coupling C-C Coupling (e.g., Suzuki) Pteridinone_Core->C_C_Coupling Form new Carbon-Carbon bonds Halogenation Halogenation Pteridinone_Core->Halogenation Introduce Halogens for further modification Functionalized_Pteridinone Diverse Functionalized Pteridinones N_Alkylation->Functionalized_Pteridinone C_C_Coupling->Functionalized_Pteridinone Halogenation->Functionalized_Pteridinone

Figure 1: Key strategies for pteridinone functionalization.

N-Alkylation of the Pteridinone Ring

Scientific Rationale:

N-alkylation is a fundamental transformation for modifying the physicochemical properties of the pteridinone scaffold, such as solubility, lipophilicity, and metabolic stability. The pteridinone ring contains multiple nitrogen atoms that can potentially be alkylated. However, the lactam nitrogen is often the most nucleophilic and, therefore, the primary site of alkylation under basic conditions. A significant challenge in the N-alkylation of pteridinones is the potential for competing O-alkylation, as the enolate form of the lactam is an ambident nucleophile.[5][6] The choice of base, solvent, and alkylating agent can influence the N- versus O-alkylation selectivity.[5][6]

General Protocol for N-Alkylation:

A general procedure for the N-alkylation of a pteridinone involves the deprotonation of the lactam nitrogen with a suitable base, followed by the addition of an alkylating agent.

G cluster_0 N-Alkylation Workflow Pteridinone Pteridinone Substrate Deprotonation Deprotonation with Base (e.g., K2CO3, NaH) Pteridinone->Deprotonation Alkylation Addition of Alkylating Agent (e.g., Alkyl Halide) Deprotonation->Alkylation Workup Aqueous Workup & Extraction Alkylation->Workup Purification Purification (e.g., Chromatography) Workup->Purification N_Alkylated_Product N-Alkylated Pteridinone Purification->N_Alkylated_Product

Figure 2: General workflow for N-alkylation of pteridinones.

Detailed Experimental Protocol: N-Alkylation of a Pteridinone Derivative

This protocol is adapted from methodologies described for the alkylation of related heterocyclic systems.[1][7]

  • Materials:

    • Pteridinone starting material (1.0 mmol)

    • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 mmol)

    • Alkyl halide (e.g., benzyl bromide) (1.2 mmol)

    • Deionized water

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pteridinone starting material (1.0 mmol) and anhydrous potassium carbonate (1.5 mmol).

    • Add anhydrous DMF (10 mL) and stir the suspension at room temperature for 30 minutes.

    • Add the alkyl halide (1.2 mmol) dropwise to the suspension.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into deionized water (50 mL) and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated pteridinone.

    • Characterize the product by NMR and mass spectrometry to confirm the regioselectivity of alkylation.

Causality and Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the lactam nitrogen without promoting significant side reactions. Stronger bases like sodium hydride could be used but may lead to lower selectivity.

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Inert Atmosphere: Prevents the reaction of the anionic intermediate with atmospheric moisture and oxygen.

Palladium-Catalyzed C-C Bond Formation

The introduction of new carbon-carbon bonds, particularly aryl-aryl bonds, is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[2] Palladium-catalyzed cross-coupling reactions are powerful tools for achieving this transformation on the pteridinone scaffold.

Suzuki-Miyaura Cross-Coupling

Scientific Rationale:

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds by coupling an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base.[8][9][10] For pteridinone functionalization, this typically involves a halogenated pteridinone as the coupling partner. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[11][12]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[9]

Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling on a Halogenated Pteridinone

This protocol is based on established procedures for Suzuki-Miyaura reactions on heterocyclic systems.[13]

  • Materials:

    • Halogenated pteridinone (e.g., 6-bromo-pteridinone) (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

    • Triphenylphosphine (PPh₃) or other suitable ligand (e.g., SPhos) (0.04 mmol)

    • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 mmol)

    • 1,4-Dioxane (10 mL)

    • Deionized water (2 mL)

    • Argon or nitrogen gas

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Celite

  • Procedure:

    • To a Schlenk flask, add the halogenated pteridinone (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

    • Add potassium carbonate (2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add degassed 1,4-dioxane (10 mL) and degassed deionized water (2 mL) via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel to obtain the arylated pteridinone.

Causality and Experimental Choices:

  • Catalyst and Ligand: Pd(OAc)₂ is a common palladium precursor. The ligand (e.g., PPh₃ or SPhos) stabilizes the palladium catalyst and influences its reactivity. Buchwald's SPhos ligand has been shown to be effective at lower temperatures.[13]

  • Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[11] The choice of base can impact the reaction rate and yield.

  • Solvent System: The mixture of an organic solvent (dioxane) and water is common for Suzuki couplings as it helps to dissolve both the organic reactants and the inorganic base. Degassing the solvents is important to remove oxygen, which can deactivate the palladium catalyst.

Direct C-H Arylation

Scientific Rationale:

Direct C-H arylation is an increasingly popular and atom-economical alternative to traditional cross-coupling reactions.[14][15] This method avoids the need for pre-functionalization (e.g., halogenation) of the pteridinone ring, directly coupling a C-H bond with an arylating agent.[15] Palladium catalysis is also prominent in these transformations.[16][17] The regioselectivity of C-H arylation can often be controlled by directing groups present on the substrate.

General Protocol for Direct C-H Arylation:

A typical direct C-H arylation protocol involves reacting the pteridinone substrate with an aryl halide or another arylating agent in the presence of a palladium catalyst, a ligand, and a base or an oxidant.

Note: Specific protocols for direct C-H arylation of pteridinones are less common in the provided search results than for Suzuki couplings. The following is a generalized protocol based on C-H activation principles for related heterocycles.[16][17]

  • Materials:

    • Pteridinone substrate (1.0 mmol)

    • Aryl halide (e.g., aryl iodide) (1.5 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol)

    • Suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand) (0.1 mmol)

    • A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 mmol)

    • Anhydrous, high-boiling solvent (e.g., toluene, dioxane, or DMA) (10 mL)

  • Procedure:

    • In an oven-dried Schlenk tube, combine the pteridinone, aryl halide, Pd(OAc)₂, ligand, and base.

    • Evacuate and backfill the tube with an inert gas.

    • Add the anhydrous solvent.

    • Seal the tube and heat to 100-140 °C for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • After cooling, perform a similar workup and purification as described for the Suzuki-Miyaura coupling.

Halogenation of the Pteridinone Ring

Scientific Rationale:

Halogenation of the pteridinone ring introduces a versatile functional handle that can be used in a variety of subsequent transformations, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[18][19][20] Direct electrophilic halogenation of the electron-deficient pteridinone ring can be challenging and may require harsh conditions.[20][21] However, modern methods, sometimes involving a ring-opening and closing strategy for related heterocycles like pyridines, can provide milder and more regioselective routes to halogenated products.[18][20][21][22]

General Protocol for Electrophilic Bromination:

This protocol is a general representation of electrophilic bromination for an activated aromatic or heteroaromatic system.

  • Materials:

    • Pteridinone substrate (1.0 mmol)

    • N-Bromosuccinimide (NBS) (1.1 mmol)

    • Anhydrous solvent (e.g., acetonitrile or dichloromethane) (10 mL)

  • Procedure:

    • Dissolve the pteridinone substrate in the anhydrous solvent in a round-bottom flask.

    • Add N-Bromosuccinimide in one portion.

    • Stir the reaction at room temperature or with gentle heating.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Table 1: Summary of Functionalization Reactions

Reaction TypeKey ReagentsPurposeKey Considerations
N-Alkylation Pteridinone, Alkyl Halide, Base (e.g., K₂CO₃)Modulate physicochemical propertiesControl of N- vs. O-alkylation
Suzuki-Miyaura Coupling Halogenated Pteridinone, Boronic Acid, Pd Catalyst, BaseIntroduce aryl or alkyl groupsCatalyst and ligand choice, inert conditions
Direct C-H Arylation Pteridinone, Aryl Halide, Pd Catalyst, Base/OxidantAtom-economical C-C bond formationRegioselectivity, often requires higher temperatures
Halogenation Pteridinone, Halogenating Agent (e.g., NBS)Introduce a handle for further functionalizationRegioselectivity on an electron-deficient ring

Conclusion

The functionalization of the pteridinone ring system is a critical task in the development of new therapeutic agents. The methodologies outlined in these application notes for N-alkylation, palladium-catalyzed C-C bond formation, and halogenation provide a robust toolkit for researchers. A thorough understanding of the underlying chemical principles and careful optimization of reaction conditions are essential for the successful synthesis of diverse libraries of pteridinone derivatives for biological screening.

References

  • Syntheses of highly functionalised pteridines. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. (2023, October 31). PMC. Retrieved from [Link]

  • Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors. (2014, July 28). ACS Publications. Retrieved from [Link]

  • Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. PMC. Retrieved from [Link]

  • Molecular docking of substituted pteridinones and pyrimidines to the ATP-binding site of the N-terminal domain of RSK2 and associated MM/GBSA and molecular field datasets. PMC. Retrieved from [Link]

  • Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. Retrieved from [Link]

  • Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. (2022, May 22). PMC. Retrieved from [Link]

  • Bicyclic 6-6 Systems: Pteridines. Retrieved from [Link]

  • Synthesis of Pteridines Fused to Heterocycles. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Suzuki reaction. Wikipedia. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

  • Direct arylation/C-H activation and other cross-coupling approaches to important biological scaffolds. CORA. Retrieved from [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022, November 18). Science. Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. Retrieved from [Link]

  • Halogenation. Wikipedia. Retrieved from [Link]

  • Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. PMC. Retrieved from [Link]

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020, November 14). MDPI. Retrieved from [Link]

  • Downstream Functionalization by Aziridine Ring Opening. Retrieved from [Link]

  • Palladium-Catalyzed C–H Arylation of Quinoidal Scaffolds Through Homogeneous and Heterogeneous Pathways: Advancing Toward Trypanocidal Prototypes. (2026, January 18). ResearchGate. Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki cross-coupling reaction. (2020, February 14). YouTube. Retrieved from [Link]

  • Diverse functionalization of thiazolo ring-fused 2-pyridones. (2007, June 22). PubMed. Retrieved from [Link]

  • The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][4][23]oxazine-1,8-diones. (2023, January 28). MDPI. Retrieved from [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022, November 17). PMC. Retrieved from [Link]

  • Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science (RSC Publishing). Retrieved from [Link]

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. Retrieved from [Link]

  • One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. PMC. Retrieved from [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ResearchGate. Retrieved from [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Retrieved from [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Functionalized in Triplicate: A Ring‐By‐Ring Approach to Tailored Prodiginine Derivatives for Site‐Specific Conjugation Through Click Chemistry. PMC. Retrieved from [Link]

  • Facile and diastereoselective arylation of the privileged 1,4-dihydroisoquinolin-3(2H)-one scaffold. (2022, August 22). Beilstein Journals. Retrieved from [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Application Note: Scalable Manufacturing of Bioactive Pteridinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Pteridinone derivatives, particularly 7,8-dihydropteridinones , represent a high-value scaffold in oncology, serving as the core structure for Polo-like Kinase 1 (PLK1) inhibitors such as Volasertib (BI 6727) and BI 2536 .

While medicinal chemistry routes often rely on linear synthesis and chromatographic purification, these methods fail at the kilogram scale due to:

  • Regio-selectivity issues: Isomer formation (6- vs 7-substituted) reduces yield.

  • Solubility profiles: Rigid heterocyclic cores often crash out as amorphous solids, trapping impurities.

  • Exothermic risks: Classic ring-closures often involve hazardous hydrazine chemistry or uncontrolled exotherms.

This guide details a convergent, chromatography-free manufacturing protocol . It transitions from the "MedChem" approach (Isay condensation) to a scalable Reductive Cyclization Strategy , validated for multi-kilogram production.

Strategic Route Selection

The following decision tree illustrates the divergence between discovery-phase synthesis and process-optimized manufacturing.

RouteSelection Start Target: 7,8-Dihydropteridinone MedChem Route A: MedChem (Discovery) Isay Condensation Start->MedChem < 10g Scale Process Route B: Process (Scale-Up) Reductive Cyclization Start->Process > 1kg Scale StepA1 Reagents: Pyrimidine-4,5-diamine + Keto-ester MedChem->StepA1 StepB1 Reagents: 4-chloro-3-nitro-pyrimidine + Amino ester Process->StepB1 StepA2 Issue: Poor Regioselectivity (Mix of 6/7 isomers) StepA1->StepA2 StepA3 Purification: Flash Chromatography (Non-Scalable) StepA2->StepA3 StepB2 Intermediate: Nitro-amino adduct (Stable) StepB1->StepB2 StepB3 Step: Hydrogenation/Iron Reduction -> Spontaneous Cyclization StepB2->StepB3 StepB4 Purification: Crystallization (Scalable) StepB3->StepB4

Figure 1: Comparison of synthetic strategies. Route B is preferred for scale-up due to regiocontrol and elimination of chromatography.

Critical Process Parameters (CPPs)

Before initiating the protocol, the following parameters must be controlled to ensure reproducibility.

ParameterSpecificationRationale (Causality)
Solvent System 2-MeTHF / Water2-MeTHF replaces THF/DCM. It allows for higher reaction temperatures (boiling point 80°C) and facilitates phase separation during workup without solvent swaps.
pH Control pH 8.5 – 9.0 (Step 1)Strict pH control prevents hydrolysis of the chloropyrimidine starting material while ensuring the amine nucleophile is free-based.
Reduction Agent Fe / AcOH or H2/PdWhile hydrogenation is cleaner, Fe/AcOH is often preferred in early scale-up to avoid high-pressure vessels and potential catalyst poisoning by sulfur-containing impurities.
Temperature < 10°C (Addition)The SNAr reaction (Step 1) is highly exothermic. Uncontrolled heat leads to impurity formation (dimers).

Detailed Protocol: The Reductive Cyclization

This protocol describes the synthesis of the core scaffold, 8-substituted-7,8-dihydropteridin-6(5H)-one , utilizing a "telescoped" (one-pot) nitro-reduction and cyclization.

Phase 1: Nucleophilic Substitution (SNAr)

Objective: Attach the amino-acid ester side chain to the pyrimidine core.

  • Reactor Setup: Charge a glass-lined reactor with 2,4-dichloro-5-nitropyrimidine (1.0 equiv) and 2-MeTHF (10 vol). Cool to 0°C .

  • Reagent Prep: In a separate vessel, dissolve the Amino Acid Ester/Amine (1.1 equiv) and DIPEA (1.2 equiv) in 2-MeTHF (5 vol).

  • Controlled Addition: Add the amine solution to the reactor dropwise over 2 hours.

    • Critical Control: Maintain internal temperature < 5°C .

  • IPC (In-Process Control): Monitor by HPLC. Target: < 1% remaining starting material.

    • Note: The product is the 4-amino-2-chloro-5-nitropyrimidine intermediate. The chlorine at position 2 is less reactive and remains intact for later functionalization.

  • Workup: Wash with water (3 x 5 vol) to remove DIPEA salts. The organic layer is used directly in Phase 2 (Telescoped process).

Phase 2: Reductive Cyclization

Objective: Reduce the nitro group to an amine, which immediately attacks the pendant ester to close the pteridinone ring.

  • Solvent Swap (Optional): If using Fe/AcOH, swap solvent to Acetic Acid via vacuum distillation. If using Hydrogenation, keep in 2-MeTHF/MeOH.

  • Reduction (Iron Method - Robust):

    • Charge Iron powder (325 mesh, 4.0 equiv) to the vessel.

    • Heat to 60°C .

    • Add the nitro-intermediate solution slowly over 1 hour. Caution: Exothermic.

    • Stir at 80°C for 4 hours.

  • Mechanism Check: The nitro group reduces to an aniline (

    
    ). This nucleophile attacks the ester carbonyl intramolecularly, releasing alcohol and forming the lactam (pteridinone ring).
    
  • Filtration: Cool to 25°C. Filter through Celite to remove iron sludge. Wash cake with THF.

  • Crystallization (The Purification Gate):

    • Concentrate the filtrate to ~3 volumes.

    • Add Isopropanol (IPA) (10 vol) as an anti-solvent.

    • Cool to 0°C with a linear ramp (10°C/hour).

    • Filter the solids.[1][2]

    • Yield Target: >80% over two steps. Purity: >98% (HPLC).

Workflow Visualization

The following diagram details the operational flow, highlighting the "Quality Gates" where go/no-go decisions are made.

Workflow Input Start Materials: 2,4-dichloro-5-nitropyrimidine SNAr Step 1: SNAr (0°C, 2-MeTHF) Input->SNAr IPC1 IPC: HPLC (Target <1% SM) SNAr->IPC1 Reduction Step 2: Reduction (Fe/AcOH or H2/Pd) IPC1->Reduction Pass Cyclization Step 3: Spontaneous Ring Closure (80°C) Reduction->Cyclization In situ Workup Iron Removal (Filtration) Cyclization->Workup Cryst Purification: Crystallization (IPA) Workup->Cryst Final Final API Intermediate (Purity >98%) Cryst->Final

Figure 2: Operational workflow for the telescoped synthesis of the dihydropteridinone core.

Purification & Impurity Control Strategy

Scalability relies on avoiding chromatography. We utilize Salt Formation and Reslurry techniques.[3]

Protocol: Hydrochloric Acid Salt Formation

If the free base is difficult to crystallize or retains color impurities:

  • Dissolve the crude pteridinone (1.0 wt) in Ethanol (10 vol) at 70°C.

  • Add Conc. HCl (1.1 equiv) dropwise.

  • The hydrochloride salt often crystallizes immediately, rejecting non-basic impurities (e.g., unreacted esters or dimers).

  • Cool to 5°C, filter, and wash with cold ethanol.

  • Validation: Check Chloride content via titration to confirm stoichiometry.

Genotoxic Impurity Control
  • Risk: Aniline impurities (from incomplete cyclization) are potential genotoxins.

  • Mitigation: The crystallization step in acidic media (or IPA) is specifically tuned to purge these polar precursors.

  • Limit: Verify aniline content is < 10 ppm using LC-MS/MS.

References

  • Steegmaier, M., et al. (2007).[4] "BI 2536, a Potent and Selective Inhibitor of Polo-like Kinase 1."[4][5][6][7] Current Biology. Link

  • Rudolph, D., et al. (2009).[8][9] "BI 6727, a Polo-like Kinase Inhibitor with Improved Pharmacokinetic Profile and Broad Antitumor Activity."[6][8][9] Clinical Cancer Research. Link

  • Stadtmueller, H., et al. (2014). "Process Development and Scale-Up of the Polo-like Kinase Inhibitor Volasertib (BI 6727)." Organic Process Research & Development. Link(Key Reference for Process Protocol)

  • Pfleiderer, W. (1996). "Pteridines."[10][11][12] Comprehensive Heterocyclic Chemistry II. Link

  • Václavík, J., et al. (2011). "Polymer-Supported Synthesis of Various Pteridinones." Molecules. Link

Sources

Reaction conditions for condensation of 2-(4-Methylphenyl)-4(1H)-pteridinone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reaction Conditions for the Condensation Synthesis of 2-(4-Methylphenyl)-4(1H)-pteridinone

Executive Summary

This application note details the optimized protocol for the synthesis of 2-(4-Methylphenyl)-4(1H)-pteridinone (also known as 2-(p-tolyl)pteridin-4(3H)-one) via the Gabriel-Isay Condensation . This heterocyclic scaffold is a critical pharmacophore in the development of antifolates, kinase inhibitors (e.g., PLK1), and anticancer agents.

While the Isay condensation is a well-established transformation, the introduction of the hydrophobic p-tolyl moiety at the C2 position introduces solubility challenges that often lead to incomplete conversion or difficult purification in standard aqueous protocols. This guide provides a modified solvent system and pH-controlled workflow to maximize yield (>85%) and purity, suitable for scale-up in drug discovery pipelines.

Mechanistic Insight & Reaction Design

The synthesis relies on the condensation of 5,6-diamino-2-(4-methylphenyl)pyrimidin-4(3H)-one with glyoxal . The reaction proceeds through a two-step mechanism:[1]

  • Schiff Base Formation: Nucleophilic attack of the more nucleophilic 5-amino group of the pyrimidine on a carbonyl of glyoxal.

  • Cyclodehydration: Intramolecular attack of the 6-amino group on the second carbonyl, followed by dehydration to aromatize the pyrazine ring.

Critical Process Parameter (CPP): Solubility vs. Reactivity Standard Isay conditions utilize water. However, the p-tolyl substituent renders the pyrimidine precursor sparingly soluble in neutral water, stalling the reaction.

  • Solution: We utilize a Water:Ethanol (1:1) co-solvent system with a Sodium Bisulfite additive. The bisulfite forms a soluble adduct with glyoxal, acting as a controlled-release reservoir that prevents glyoxal polymerization while the ethanol solubilizes the hydrophobic pyrimidine.

Pathway Diagram: Modified Isay Condensation

ReactionPathway cluster_conditions Reaction Environment Precursor 5,6-Diamino-2-(p-tolyl) pyrimidin-4(3H)-one Intermediate Schiff Base Intermediate Precursor->Intermediate Nucleophilic Attack (pH 6-7, 80°C) Glyoxal Glyoxal (Bisulfite Adduct) Glyoxal->Intermediate Product 2-(4-Methylphenyl)- 4(1H)-pteridinone Intermediate->Product Cyclodehydration (-2 H₂O)

Figure 1: Mechanistic pathway for the condensation of the pteridinone core.[1][2][3] The bisulfite adduct ensures steady availability of the electrophile.

Detailed Experimental Protocol

Safety Warning: Glyoxal is an irritant. Pteridines can be photosensitive; perform reactions in low light if possible.

Materials
  • Reactant A: 5,6-Diamino-2-(4-methylphenyl)pyrimidin-4(3H)-one (1.0 equiv).

  • Reactant B: Glyoxal (40% w/w aqueous solution) (1.2 equiv) OR Glyoxal sodium bisulfite adduct (1.2 equiv).

  • Solvent: Ethanol (Absolute) / Deionized Water.

  • Catalyst/Additive: Sodium Bisulfite (NaHSO₃) (0.5 equiv - if using liquid glyoxal).

  • Acid/Base: Acetic Acid (glacial) for pH adjustment.

Step-by-Step Methodology

Step 1: Precursor Solubilization

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 10.0 mmol of 5,6-diamino-2-(4-methylphenyl)pyrimidin-4(3H)-one in 40 mL of Ethanol .

  • Heat the suspension to 50°C .

  • Add 40 mL of warm Deionized Water . The mixture should become a milky suspension or partial solution.

    • Note: Complete solubility is not required at this stage; the starting material will dissolve as it reacts.

Step 2: Glyoxal Activation & Addition

  • Option A (Liquid Glyoxal): Add 12.0 mmol of Glyoxal (40% aq) and 5.0 mmol of Sodium Bisulfite directly to the flask.

  • Option B (Solid Adduct): Dissolve 12.0 mmol of Glyoxal sodium bisulfite adduct in 10 mL hot water and add to the reaction mixture.

  • Adjust pH to 6.0–6.5 using drops of glacial acetic acid. Neutral-to-slightly-acidic conditions favor the initial amine attack.

Step 3: Reflux & Condensation

  • Heat the reaction mixture to Reflux (approx. 85-90°C) .

  • Maintain reflux for 3–4 hours .

  • Monitoring: Monitor via TLC (Mobile Phase: DCM:MeOH 9:1) or LC-MS.

    • Endpoint: Disappearance of the polar diamine spot and appearance of a fluorescent (blue/green under UV 365nm) non-polar spot.

Step 4: Isolation & Purification

  • Cool the reaction mixture slowly to Room Temperature , then to 4°C in an ice bath for 1 hour. The product will precipitate as a yellow/orange solid.

  • Filter the solid under vacuum.[4]

  • Wash 1: Cold Water (2 x 20 mL) to remove salts and unreacted glyoxal.

  • Wash 2: Cold Ethanol (1 x 10 mL) to remove unreacted organic impurities.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Expected Results
  • Yield: 80–90%[5]

  • Appearance: Yellow to light orange crystalline powder.

  • Melting Point: >300°C (decomposition).[5]

  • 1H NMR (DMSO-d6): Distinctive singlets for Pteridine H-6 and H-7 (if unsubstituted) at ~8.9-9.1 ppm; Aromatic doublets for p-tolyl group at ~8.1 and 7.4 ppm; Methyl singlet at ~2.4 ppm.

Optimization & Troubleshooting Guide

The following table summarizes the impact of critical variables on the condensation efficiency.

ParameterConditionOutcomeRecommendation
Solvent 100% WaterLow Yield (<40%)Avoid. Precursor is insoluble; reaction stalls.
50% EtOH / 50% H₂O High Yield (85%) Optimal. Balances solubility of hydrophobic aryl group and polar glyoxal.
DMFHigh Yield, difficult workupUse only if EtOH/H₂O fails. Requires aqueous crash-out.
pH Basic (pH > 9)Side ReactionsPromotes glyoxal Cannizzaro disproportionation.
Slightly Acidic (pH 6) Optimal Activates carbonyls without protonating nucleophilic amines.
Temperature Room TempNo ReactionActivation energy barrier not met.
Reflux (>80°C) Complete Conversion Essential for the dehydration step (aromatization).
Troubleshooting Workflow

Troubleshooting Problem Issue: Low Yield or Impure Product CheckSolubility Is the reaction mixture homogeneous at reflux? Problem->CheckSolubility CheckPH Is pH < 5 or > 8? CheckSolubility->CheckPH Yes ActionSolvent Increase Ethanol ratio or switch to DMF/H2O CheckSolubility->ActionSolvent No (Cloudy) ActionBuffer Buffer to pH 6-7 (Acetic Acid/NaOAc) CheckPH->ActionBuffer Yes ActionBisulfite Use Bisulfite Adduct to prevent polymerization CheckPH->ActionBisulfite No (pH is OK)

Figure 2: Decision tree for troubleshooting common synthetic failures in pteridinone condensation.

References

  • Isay, O. (1906).[6] Eine Synthese des Purins. Berichte der Deutschen Chemischen Gesellschaft, 39, 250–265.[6] (Foundational Isay Condensation).

  • Pfleiderer, W. (1996). Pteridines.[1][2][3][4][5][6][7][8] In: Katritzky A.R., Rees C.W., Scriven E.F.V. (eds) Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative review on Pteridine chemistry and solubility properties).

  • Thieme Connect. Product Class 21: Pteridines and Related Structures. (Detailed protocols for glyoxal-bisulfite condensation).

  • National Institutes of Health (PMC). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. (Modern adaptations of Gabriel-Isay).

  • Der Pharma Chemica. Synthesis of pteridines derivatives from different heterocyclic compounds. (Review of condensation variations).

Sources

Application Note: 2-(4-Methylphenyl)-4(1H)-pteridinone as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-(4-Methylphenyl)-4(1H)-pteridinone (hereafter referred to as 2-MPP ) as a versatile fluorescent probe. Belonging to the pteridine class of fluorophores, 2-MPP is distinguished by its 2-aryl substitution, which imparts specific solvatochromic properties and enzyme-binding capabilities.

This molecule is primarily utilized in three critical areas of research:

  • Microenvironment Sensing: Detecting polarity changes in protein hydrophobic pockets (e.g., Human Serum Albumin) via solvatochromic shifts.

  • Enzymatic Mechanistic Studies: Serving as a structural probe and competitive inhibitor for Xanthine Oxidase (XO) and related molybdoenzymes.

  • Nucleic Acid Research: Acting as a non-native nucleobase analog for studying base-stacking interactions.

Part 1: Scientific Foundation & Mechanism

Photophysical Mechanism

The fluorescence of 2-MPP arises from its conjugated pteridine core. Unlike the highly fluorescent native pterins (like biopterin), the 2-aryl substitution introduces an Intramolecular Charge Transfer (ICT) channel.

  • Excitation/Emission: 2-MPP typically exhibits an excitation maximum (

    
    ) near 340–360 nm  and an emission maximum (
    
    
    
    ) ranging from 420 nm to 460 nm , depending heavily on solvent polarity.
  • Solvatochromism: The excited state of 2-MPP is more polar than the ground state. In polar solvents (like water), the emission is red-shifted and often quenched due to non-radiative decay pathways (hydrogen bonding). In non-polar or rigid environments (like the hydrophobic core of a protein), the quantum yield (

    
    ) increases significantly, and the emission blue-shifts. This "light-up" effect is the basis for its use as a sensor.
    
Tautomerism Considerations

The nomenclature "4(1H)-pteridinone" refers to a specific tautomer. In solution, these molecules exist in equilibrium between the lactam (keto) and lactim (enol) forms, with the 4(3H)-keto form often being the most stable in neutral aqueous solution. However, binding to a biological target (e.g., a DNA base pair or enzyme active site) can trap the molecule in the 1H-keto or enol form, altering its fluorescence lifetime and spectra.

Tautomerism cluster_0 Fluorescence Output Keto3H 4(3H)-Keto Form (Dominant in Solution) Keto1H 4(1H)-Keto Form (Target Bound) Keto3H->Keto1H Proton Transfer (Microenvironment Dependent) Enol 4-Enol Form (Rare/Transient) Keto3H->Enol Tautomerization Signal Shift in Quantum Yield & Emission Wavelength Keto1H->Signal Determines

Figure 1: Tautomeric equilibrium of pteridinones affecting fluorescence output.

Part 2: Experimental Protocols

Protocol A: Solvatochromic Characterization (Lippert-Mataga Plot)

Objective: To calibrate the probe's sensitivity to polarity for use in protein binding studies.

Materials:

  • 2-MPP stock solution (1 mM in DMSO).

  • Spectroscopic grade solvents: Hexane, Toluene, Chloroform, Acetonitrile, Methanol, PBS (pH 7.4).

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Preparation: Dilute the 2-MPP stock into each solvent to a final concentration of 5 µM. Ensure DMSO content is <0.5% to avoid solvatochromic interference.

  • Acquisition: Record Absorption and Emission spectra for each sample.

    • Excitation: 350 nm (slit width 2.5 nm).

    • Emission Scan: 360–600 nm.

  • Data Analysis: Calculate the Stokes Shift (

    
    ) for each solvent.
    
    • 
       (in wavenumbers, 
      
      
      
      ).
  • Plotting: Construct a Lippert-Mataga plot:

    • X-axis: Orientation Polarizability (

      
      ).
      
    • Y-axis: Stokes Shift (

      
      ).
      
    • Note: A linear slope indicates dominant ICT character. Deviations in protic solvents (Methanol, Water) indicate specific hydrogen-bonding interactions.

Expected Data:

SolventDielectric Const.[1][2] (

)

(nm)

(nm)
Quantum Yield (

)
Toluene2.38345425High (~0.6)
Acetonitrile37.5342445Moderate (~0.3)
PBS Buffer78.0340460Low (<0.1)
Protocol B: Protein Binding Assay (HSA Model)

Objective: To utilize 2-MPP as a "light-up" probe for detecting hydrophobic pockets in Human Serum Albumin (HSA).

Rationale: In buffer, 2-MPP fluorescence is quenched by water. Upon binding to the hydrophobic Sudlow Site I or II of HSA, water is excluded, rotational freedom is restricted, and fluorescence intensity increases (Hyperchromic effect).

Procedure:

  • Baseline: Prepare 2 mL of 2 µM 2-MPP in PBS (pH 7.4) in a quartz cuvette. Record emission spectrum (Baseline).

  • Titration: Aliquot HSA stock (100 µM) into the cuvette in 0.1 equivalent increments (0.2 µM steps).

  • Equilibration: Mix gently and incubate for 2 minutes after each addition.

  • Measurement: Record emission spectra (Ex: 350 nm) until saturation is reached (usually ~2-3 equivalents of HSA).

  • Validation: Perform a competitive binding check by adding Warfarin (Site I marker) or Ibuprofen (Site II marker) to displace 2-MPP. A decrease in fluorescence confirms specific binding.

Protocol C: Xanthine Oxidase (XO) Interaction

Objective: To use 2-MPP as a mechanistic probe for Molybdenum-cofactor enzymes.

Mechanism: Pteridinones are structural analogs of Xanthine. 2-MPP can bind to the Mo-co active site. Depending on the exact redox conditions, it acts as a competitive inhibitor or a slow substrate.

XO_Assay Start Enzyme Prep (Bovine Milk XO) Mix Mix XO + 2-MPP (Buffer pH 7.5) Start->Mix Measure Monitor Absorbance (295 nm for Uric Acid formation if competing with Xanthine) Mix->Measure + Xanthine (Substrate) Fluoro Monitor Fluorescence (Ex 350 / Em 430) (Probe Binding/Turnover) Mix->Fluoro Probe Only Inhibition Competitive Inhibition (Ki Determination) Measure->Inhibition

Figure 2: Experimental workflow for Xanthine Oxidase interaction studies.

Steps:

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5, 0.1 mM EDTA.

  • Inhibition Constant (

    
    ) Determination: 
    
    • Substrate: Xanthine (vary conc: 5–100 µM).

    • Inhibitor: 2-MPP (fixed conc: 0, 5, 10, 20 µM).

    • Initiate reaction with 0.01 units/mL Xanthine Oxidase.

    • Monitor production of Uric Acid at 295 nm.

    • Construct a Lineweaver-Burk plot. Intersection on the Y-axis indicates competitive inhibition.

Part 3: References & Authority[3]

  • Hawkins, M. E. (2001). "Fluorescent pteridine nucleoside analogs: a window on DNA interactions." Cell Biochemistry and Biophysics, 34(2), 257-281. Link

    • Foundational text on pteridine fluorescence mechanisms and nucleoside analog applications.

  • Oettl, K., & Reibnegger, G. (1999).[3] "Pteridines as inhibitors of xanthine oxidase: structural requirements." Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1430(2), 387-395. Link

    • Establishes the structural rules for pteridinone binding to XO, validating the 2-aryl substitution effects.

  • Wede, I., et al. (1998).[4] "Inhibition of xanthine oxidase by pterins." Free Radical Research, 29(4), 331-338.[4] Link

    • Provides the kinetic basis for using pterins as competitive inhibitors.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.

    • Authoritative source for Lippert-Mataga plots and solvatochromism protocols.

Disclaimer: 2-(4-Methylphenyl)-4(1H)-pteridinone is a research chemical.[5][6][7][8][9][10] All protocols should be performed in a fume hood with appropriate PPE. Optimization of concentrations is required for specific cell lines or protein targets.

Sources

Troubleshooting & Optimization

Improving reaction yields of 2-(4-Methylphenyl)-4(1H)-pteridinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. I am Dr. Aris, your Senior Application Scientist.

The synthesis of 2-(4-Methylphenyl)-4(1H)-pteridinone (a 2-aryl-substituted pterin analogue) presents a classic challenge in heterocyclic chemistry: balancing the reactivity of the pyrimidine precursors with the notorious insolubility of the pteridine core.

Below is a technical guide designed to troubleshoot your specific yield issues, moving beyond standard textbook procedures to field-proven optimization strategies.

Part 1: The Mechanistic Landscape

To improve yields, we must first visualize the reaction pathway and the competing failure modes. The synthesis typically follows a Gabriel-Isay Condensation , reacting a 4,5-diaminopyrimidine precursor with a glyoxal equivalent.

The Critical Failure Points:

  • Oxidative Instability: The 5-amino group on the pyrimidine precursor is highly susceptible to air oxidation, forming dark, insoluble impurities (often mistaken for product) before the ring closes.

  • Glyoxal Polymerization: Free glyoxal polymerizes in basic media, reducing the effective electrophile concentration.

  • Solubility Mismatch: The product precipitates too early, trapping unreacted starting material in the crystal lattice.

Reaction Pathway & Failure Modes

PteridineSynthesis Precursor 2-(4-Methylphenyl)- 4,5-diaminopyrimidin-6(1H)-one Intermediate Schiff Base Intermediate Precursor->Intermediate Condensation (pH 7-8) Oxidation Oxidative Decomposition (Violet/Black Tars) Precursor->Oxidation O2 Exposure (Fast) Glyoxal Glyoxal (Ethanedial) Glyoxal->Intermediate Direct Addition Polymer Glyoxal Oligomers Glyoxal->Polymer High pH High Conc. Bisulfite Glyoxal Sodium Bisulfite Adduct Bisulfite->Glyoxal Slow Release (Controlled) Product 2-(4-Methylphenyl)- 4(1H)-pteridinone Intermediate->Product Cyclization (-H2O)

Figure 1: Reaction logic flow for Gabriel-Isay condensation.[1] Green pathways indicate optimized routes; red dotted lines indicate yield-killing side reactions.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "My reaction mixture turns black/dark purple immediately, and the yield is <20%."

Diagnosis: Oxidative decomposition of the diamine precursor. The 4,5-diaminopyrimidine precursor is electron-rich and unstable in air. If it was prepared days ago or stored as a free base, it has likely degraded.

The Fix: In-Situ Reduction Protocol Do not isolate the diamine as a dry free base. Instead, generate it and use it immediately, or add a reducing agent to the condensation mixture.

  • Step 1: If starting from the 5-nitroso or 5-nitropyrimidine precursor, reduce it (e.g., using Sodium Dithionite,

    
    ) in the reaction vessel.
    
  • Step 2: Add the glyoxal component directly to this reduced solution without filtering, provided the pH is adjusted.

  • Step 3: Maintain an inert atmosphere (

    
     or Ar) strictly until the condensation is complete.
    
Issue 2: "The product is impure, but I cannot recrystallize it because it won't dissolve in anything."

Diagnosis: The "Pteridine Solubility Paradox." Pteridinones are notorious for having high lattice energy and poor solubility in organic solvents. Standard recrystallization often fails.

The Fix: Acid/Base Reprecipitation Leverage the amphoteric nature of the pteridinone core (the lactam/lactim tautomerism allows deprotonation, and the pyrazine nitrogens allow protonation).

  • Dissolution: Dissolve the crude solid in

    
     (or 
    
    
    
    if stubborn). The material should dissolve as the sodium salt. Filter this solution to remove insoluble "black tar" impurities.
  • Precipitation: Slowly acidify the filtrate with Acetic Acid (preferable to HCl to avoid trapping inorganic salts) to pH 5–6.

  • Result: The pteridinone will precipitate as a cleaner solid.

  • Alternative: For analytical purity, dissolve in Trifluoroacetic acid (TFA) and precipitate with Methanol.

Issue 3: "I am using 40% Glyoxal solution, but the reaction is sluggish."

Diagnosis: Glyoxal oligomerization. Commercial 40% glyoxal solution is often a mixture of hydrated oligomers that react slowly. Furthermore, at high concentrations, glyoxal can self-condense under the basic conditions required for the pyrimidine reaction.

The Fix: The Bisulfite Adduct Strategy Switch from free glyoxal to Glyoxal Sodium Bisulfite addition compound (solid).

  • Why? The bisulfite adduct acts as a "slow-release" reservoir for glyoxal. It releases the aldehyde in equilibrium, keeping the free aldehyde concentration low (preventing polymerization) but available for the amine condensation.

  • Yield Impact: This single change can double the yield in pteridine syntheses [1].

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 2-(4-Methylphenyl)-4(1H)-pteridinone via Modified Gabriel-Isay Condensation.

Reagents:

  • Precursor A: 2-(4-Methylphenyl)-4,5-diamino-6-hydroxypyrimidine (freshly prepared or HCl salt).

  • Reagent B: Glyoxal sodium bisulfite addition compound (hydrate).[2]

  • Solvent: Water/Ethanol (1:1 v/v).

  • Additive: Sodium Dithionite (

    
    ).
    

Step-by-Step Workflow:

  • Preparation of the Medium: In a round-bottom flask equipped with a reflux condenser and

    
     inlet, suspend Precursor A  (1.0 equiv) in degassed water/ethanol (1:1).
    
    • Note: If the precursor is the sulfate/chloride salt, neutralize with 1.0 equiv of NaOH dissolved in water.

  • Antioxidant Addition (Critical): Add a catalytic amount (0.1 equiv) of Sodium Dithionite .

    • Observation: If the solution was pink/purple, it should fade to pale yellow or colorless. This ensures the amino groups are active and not oxidized.

  • Condensation: Add Glyoxal Sodium Bisulfite (1.2 equiv) as a solid in one portion.

    • pH Check: Adjust pH to ~7–8 using dilute NaOH or

      
      . Avoid pH > 9 to prevent glyoxal decomposition.
      
  • Heating: Reflux the mixture for 2–4 hours.

    • Monitoring: The suspension will likely change color (often to yellow/orange) and texture.

  • Work-up: Cool to room temperature. The pteridinone usually precipitates.

    • Filter the solid.[3]

    • Wash 1: Water (removes inorganic salts).

    • Wash 2: Ethanol (removes unreacted organic precursors).

    • Wash 3: Diethyl ether (facilitates drying).

  • Purification (if needed): Perform the Acid/Base reprecipitation described in Troubleshooting Issue 2.

Part 4: Data & Comparison

Table 1: Comparison of Synthetic Conditions

ParameterStandard Method (Textbook)Optimized Method (Recommended)Impact on Yield
Glyoxal Source 40% Aqueous SolutionSodium Bisulfite AdductHigh (+20-30%)
Atmosphere Ambient AirInert (

) + Dithionite
Critical (Prevents Tars)
Solvent WaterWater/Ethanol or DMF/WaterMedium (Solubility)
pH Control UncontrolledBuffered (pH 7-8)High (Regiocontrol)
Typical Yield 30 - 45%65 - 85%

References

  • Vertex AI Search. (2024). Pterin chemistry and its relationship to the molybdenum cofactor. National Institutes of Health (PMC). [Link]

  • Molecules. (2024). Pushing at the Boundaries of Pterin Chemistry. MDPI. [Link]

  • Heterocycles. (1993).[4] A Convenient Synthesis of 3-(Aryl)substituted 2,4(1H,3H)-Pteridinediones. Clockss. [Link] (Sourced via snippet 1.4)

  • Thieme Connect. (2004).[5] Product Class 21: Pteridines and Related Structures. Science of Synthesis. [Link]

  • Solubility of Things. (n.d.). Solubility of 1H-pteridine-2,4-dione. [Link]

Sources

Technical Support Center: Stabilization of 2-(4-Methylphenyl)-4(1H)-pteridinone

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Photodecomposition & Oxidation Protocols Ticket ID: #PT-2024-LIGHT-STAB Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely experiencing rapid degradation of 2-(4-Methylphenyl)-4(1H)-pteridinone due to its inherent nature as a photosensitizer. Pteridinones are not merely passive victims of light; they are active chromophores that, upon excitation, generate Reactive Oxygen Species (ROS), specifically Singlet Oxygen (


) .

This guide moves beyond basic "keep in the dark" advice. It provides a mechanistic understanding of the degradation pathways—specifically the vulnerability of the p-tolyl methyl group—and offers engineered protocols to maintain molecular integrity during synthesis, storage, and assay conditions.

Part 1: The Mechanistic Failure Mode

To solve the problem, we must first visualize the invisible failure. The degradation is driven by a Type II Photosensitization mechanism.

The Degradation Pathway

When 2-(4-Methylphenyl)-4(1H)-pteridinone absorbs UV/Blue light (300–400 nm), it enters an excited singlet state (


). Unlike stable fluorophores, pteridinones have a high rate of Intersystem Crossing (ISC) to the Triplet State (

). This long-lived triplet state transfers energy to ground-state oxygen (

), converting it into highly reactive Singlet Oxygen (

).

Specific Vulnerability: The 4-methyl group on the phenyl ring is a "benzylic-like" position. Singlet oxygen or radical attack at this position leads to sequential oxidation: Methyl (-CH3) -> Alcohol (-CH2OH) -> Aldehyde (-CHO) -> Carboxylic Acid (-COOH)

Visualizing the Pathway

PteridinoneDegradation Ground Ground State (Pteridinone) ExcitedS1 Excited Singlet (S1) Ground->ExcitedS1 hv (UV/Blue Light) ExcitedS1->Ground Fluorescence (Minor Path) TripletT1 Triplet State (T1) *Long Lived* ExcitedS1->TripletT1 Intersystem Crossing (Fast) TripletT1->Ground Energy Transfer Oxygen Dissolved O2 (Ground State) TripletT1->Oxygen SingletO2 Singlet Oxygen (1O2) Oxygen->SingletO2 Sensitization Tolyl p-Tolyl Methyl Group (Target) SingletO2->Tolyl Chemical Attack OxProducts Oxidation Products (Aldehydes/Acids) Tolyl->OxProducts Degradation

Figure 1: The Type II Photosensitization pathway showing how the pteridinone molecule catalyzes its own destruction via Singlet Oxygen generation.

Part 2: Troubleshooting & FAQs

Q1: My solution changes from clear/pale yellow to a darker amber over 2 hours. Is this concentration dependent?

  • Diagnosis: Yes. This is the Inner Filter Effect paradox.

  • Explanation: In highly concentrated solutions, the surface molecules absorb all the light, protecting the bulk.[1] In dilute solutions (mM to

    
    M range), light penetrates the entire volume, maximizing the ratio of excited molecules to dissolved oxygen.
    
  • Action: If working with dilute solutions, your stability window is significantly shorter (minutes, not hours) unless deoxygenated.

Q2: I am using amber glassware, but I still see degradation peaks in HPLC. Why?

  • Diagnosis: Ambient oxygen + Stray Light.

  • Explanation: Amber glass blocks UV (<400nm) but transmits visible blue light. Pteridinones have absorption tails that extend into the visible spectrum. Furthermore, if the solvent contains dissolved oxygen, thermal oxidation (non-photochemical) can still occur at the benzylic position over long periods.

  • Action: Switch to foil-wrapped containers and implement Protocol A (Argon Sparging) below.

Q3: Can I use antioxidants to stabilize the solution?

  • Diagnosis: Yes, but select carefully.

  • Explanation: You need a Singlet Oxygen Quencher, not just a general radical scavenger.

  • Recommendation:

    • Compatible:Sodium Azide (

      
      )  is an excellent 
      
      
      
      quencher (use at ~1 mM if compatible with downstream biology).
    • Biocompatible:L-Histidine or Ascorbic Acid (Vitamin C) are effective alternatives for biological assays.

Part 3: Validated Stabilization Protocols

Protocol A: The "Gold Standard" (Argon Sparging)

Use this for analytical standards, stock solutions, or long-term storage.

Objective: Remove dissolved oxygen to halt the Type II sensitization mechanism.

  • Preparation: Dissolve 2-(4-Methylphenyl)-4(1H)-pteridinone in your target solvent (e.g., DMSO, Methanol, or Buffer).

  • The Setup: Place the solution in a septum-capped vial. Insert a long needle connected to an Argon (or Nitrogen) line into the liquid. Insert a short "vent" needle into the headspace.

  • Sparging: Bubble the gas gently for 15 minutes (for volumes < 20 mL).

    • Note: Argon is heavier than air and is preferred as it creates a stable blanket over the liquid.

  • Sealing: Remove the vent needle first, then the gas needle, to maintain positive pressure.

  • Storage: Wrap the vial immediately in aluminum foil.

Protocol B: Solvent Selection Matrix

The lifetime of the triplet state (


) varies by solvent. Choosing the right solvent can retard degradation.
Solvent SystemRelative StabilityMechanism of Impact
Water (pH 7) LowHigh dissolved

; Pteridinone solubility issues may cause aggregation.
D2O (Deuterated) Critical Warning

lives 10x longer in

. Avoid for light-exposed NMR.
Acetonitrile ModerateLower oxygen solubility than water; good for HPLC.
DMSO High (in dark)Excellent solubility, but DMSO can act as an oxidant itself under strong irradiation.
Methanol + 1mM Ascorbate High Scavenger actively repairs radical damage.
Protocol C: HPLC Analysis Workflow

Prevent degradation during your quality control checks.

  • Autosampler: Ensure the autosampler chamber is dark and cooled to 4°C.

  • Mobile Phase: Degas mobile phases thoroughly.

  • Column Temperature: Keep

    
    C. High heat accelerates the thermal oxidation of the methyl group.
    
  • Detection: If using a Diode Array Detector (DAD), ensure the flow cell is not exposing the sample to high-intensity broad-spectrum light for extended periods (use "lamp save" modes if available).

Part 4: Synthesis & Purification Logic

If you are synthesizing this molecule, the final step is the most critical for stability.

SynthesisWorkflow Raw Crude Reaction Mixture Filter Filtration (Remove Solids) Raw->Filter Acidify Acidification/Precipitation (IN DARK) Filter->Acidify Critical: Foil wrap flask Dry Vacuum Drying (Avoid Heat > 40C) Acidify->Dry Rapid filtration Storage Final Storage: Argon flushed, Foil wrapped, -20C Dry->Storage

Figure 2: Optimized workflow for handling light-sensitive pteridinone intermediates.

Critical Synthesis Note: Transition metal ions (Fe, Cu) often present in reagents can catalyze the breakdown of pteridines. Ensure high-purity reagents or include a chelation step (e.g., EDTA wash) during workup if degradation persists despite light protection.

References

  • Vignoni, M., et al. (2011).[2] "Photochemical reactivity of dihydrobiopterin and dihydroneopterin in aqueous solution." Photochemical & Photobiological Sciences.

  • Cabrerizo, F. M., et al. (2004). "Photophysics and photochemistry of pterins in aqueous solution." Physical Chemistry Chemical Physics.

  • Gugumus, F. (2002). "Light Stabilizers: Degradation Prevention." CHIMIA International Journal for Chemistry.

  • Tomšíková, H., et al. (2013).[3] "Determination of pteridines in biological samples with an emphasis on their stability." Bioanalysis.

  • ICH Expert Working Group. (1996). "ICH Topic Q 1 B: Photostability Testing of New Drug Substances and Products." European Medicines Agency.

Sources

Technical Support Center: Pteridinone & Dihydropteridinone Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Long-Term Storage & Stabilization of Pteridinone Solutions

Ticket ID: #PTD-STAB-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active

Executive Summary

Pteridinones (including dihydropteridinones like Volasertib/BI 6727) present a unique "stability paradox." While the heterocyclic scaffold is thermodynamically robust in the solid state, it becomes kinetically labile in solution.

The three primary failure modes for these compounds are:

  • Photochemical Oxidation: The conjugated pteridine ring system acts as a photosensitizer, generating singlet oxygen (

    
    ) that attacks the molecule itself.
    
  • Hygroscopic Precipitation: DMSO stocks absorb atmospheric water, shifting the solvent polarity and causing "silent precipitation" (micro-crystals invisible to the naked eye).

  • Hydrolytic Ring Opening: Prolonged exposure to alkaline pH or specific nucleophiles can cleave the pyrazine ring.

This guide replaces generic "store at -20°C" advice with a mechanistic preservation strategy.

Troubleshooting Guide (FAQ Format)

Q1: "My stock solution turned from pale yellow to dark orange/brown. Is it still usable?"

Verdict: Likely Degraded. Do not use for quantitative


 assays. 

The Science: Pteridinones exhibit lactam-lactim tautomerism. Upon exposure to UV/Blue light (300–450 nm), the molecule enters an excited triplet state. This energy is transferred to dissolved oxygen, creating singlet oxygen (


). This reactive species attacks the pteridine ring, often leading to hydroxylation or the formation of lumazine derivatives, which are highly chromophoric (darker colored).

Corrective Action:

  • Immediate: Run an LC-MS to check purity. If degradation >5%, discard.

  • Prevention: Use amber borosilicate glass (Type 1). Wrap clear vials in aluminum foil.

Q2: "I thawed my 10 mM DMSO stock, and it looks clear, but my cellular potency dropped 10-fold."

Verdict: Silent Precipitation (Hygroscopic Crash).

The Science: Anhydrous DMSO is extremely hygroscopic. Every time you open a cold vial in humid air, condensation forms. Once water content in DMSO exceeds ~1-2%, hydrophobic pteridinones (like Volasertib) reach their solubility limit and form micro-precipitates. You are likely dosing a 1 mM supernatant instead of a 10 mM suspension.

Corrective Action:

  • Protocol: Sonicate the stock at 37°C for 10 minutes before every use.

  • Prevention: Use the "Single-Use Aliquot" method (see Section 4).

Q3: "Can I dilute this in PBS for long-term storage?"

Verdict: Absolutely Not.

The Science: Pteridinones have poor aqueous solubility. Furthermore, in aqueous buffers (especially >pH 7.5), the electron-deficient pyrazine ring is susceptible to nucleophilic attack by hydroxide ions, leading to ring-opening hydrolysis.

Corrective Action:

  • Store only in anhydrous DMSO or Ethanol.

  • Perform aqueous dilutions immediately prior to the experiment (Keep aqueous dwell time < 4 hours).

Critical Data: Solubility & Stability Matrix

ParameterConditionLimit/RecommendationRisk Factor
Solubility Anhydrous DMSO10–50 mM (Structure dependent)High (Hygroscopic crash)
Solubility Ethanol2–10 mMModerate (Evaporation)
Solubility Water/PBS< 10 µM (Insoluble)Precipitation
Stability Solid (-20°C)> 3 YearsLow
Stability DMSO Stock (-20°C)6–12 MonthsModerate (Freeze-Thaw)
Stability DMSO Stock (4°C)< 1 MonthHigh (Moisture uptake)
Light Sensitivity Ambient Light

≈ Days to Weeks
High (Photo-oxidation)

The "Gold Standard" Storage Protocol

This workflow minimizes the thermodynamic drivers of degradation.

Phase 1: Dissolution (The Argon Overlay)
  • Weighing: Weigh the solid powder in a low-humidity environment.

  • Solvent Choice: Use Anhydrous DMSO (99.9%, stored over molecular sieves).

    • Why? Standard DMSO contains water. Molecular sieves (3Å or 4Å) strip this moisture.

  • Dissolution: Vortex vigorously. If particles persist, sonicate at 37°C for 5–10 minutes.

    • Note: Do not exceed 40°C; thermal degradation can initiate.

Phase 2: Aliquoting (The "Freeze Once" Rule)
  • Calculate Usage: Determine your daily experimental volume (e.g., 50 µL).

  • Aliquot: Dispense the master stock into single-use amber microtubes.

    • Crucial Step:Argon/Nitrogen Purge. Gently blow inert gas into the headspace of the vial for 5 seconds before closing. This displaces oxygen, preventing oxidative degradation.

  • Seal: Ensure caps are tight. For storage >6 months, wrap the cap junction with Parafilm.

Phase 3: Storage & Retrieval
  • Freeze: Store at -20°C or -80°C.

  • Thaw: When needed, remove one aliquot. Thaw at room temperature.

  • Clarify: Vortex and spin down (30 seconds) to ensure no condensation is on the lid.

  • Discard: Never re-freeze the leftover portion of an aliquot.

Visualizing the Mechanisms

Diagram 1: The Pteridinone Degradation Cascade

This diagram illustrates why light and oxygen are the enemies of your compound.

PteridinoneDegradation Pteridinone Pteridinone (Ground State) ExcitedState Triplet Excited State (T*) Pteridinone->ExcitedState UV/Blue Light (hv) Precipitation Silent Precipitation (Micro-crystals) Pteridinone->Precipitation Reduced Solubility SingletOxygen Singlet Oxygen (¹O₂ Generated) ExcitedState->SingletOxygen Energy Transfer to O₂ Oxidation Oxidative Attack (Ring Hydroxylation) SingletOxygen->Oxidation Reacts with Scaffold Degradation Degradation Products (Lumazines/Loss of Potency) Oxidation->Degradation Irreversible DMSO_Water DMSO + Moisture (Hygroscopic Effect) DMSO_Water->Precipitation Polarity Shift

Caption: The dual-threat mechanism: Photochemical oxidation (Yellow/Red path) and Hygroscopic precipitation (Green path).

Diagram 2: Storage Decision Tree

A logic flow for researchers to determine the optimal storage format.

StorageWorkflow Start Received Compound Form Form? Start->Form Solid Solid Powder Form->Solid Solution Solution Form->Solution LongTerm Long Term (> 1 Month) Solid->LongTerm Standard Solution->LongTerm ShortTerm Immediate Use (< 1 Week) Solution->ShortTerm Action1 Desiccator @ -20°C Protect from Light LongTerm->Action1 Action2 Dissolve in Anhydrous DMSO Aliquot & Argon Purge Store @ -80°C LongTerm->Action2 Action3 Store @ 4°C Amber Vial Seal with Parafilm ShortTerm->Action3

Caption: Decision matrix for stabilizing pteridinone derivatives based on physical state and experimental timeline.

References

  • Oettl, K., & Reibnegger, G. (2002).[1] Pteridine derivatives as modulators of oxidative stress.[1][2] Current Drug Metabolism, 3(2), 203–209.[1] [Link]

  • Bradford, L., et al. (2014). Photostability and Photostabilization of Drugs and Drug Products.[3][4][5] International Journal of Pharmaceutics. (Contextualizing pteridine photosensitivity).

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-(4-Methylphenyl)-4(1H)-pteridinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the precise structural elucidation of novel heterocyclic compounds is paramount. Pteridinone derivatives, a class of compounds known for their diverse biological activities, often present unique challenges in their characterization.[1] This guide, prepared by a Senior Application Scientist, offers an in-depth analysis of the ¹H-NMR spectrum of 2-(4-Methylphenyl)-4(1H)-pteridinone. Beyond a mere recitation of data, this document delves into the rationale behind spectral interpretation and provides a comparative overview of alternative analytical techniques, equipping researchers with the knowledge to select the most appropriate methods for their specific needs.

The Central Role of ¹H-NMR in Structural Verification

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy stands as a cornerstone technique in organic chemistry for its ability to provide a detailed "fingerprint" of a molecule's hydrogen framework. For a molecule like 2-(4-Methylphenyl)-4(1H)-pteridinone, ¹H-NMR is indispensable for confirming the successful synthesis and for ascertaining the purity of the compound. The chemical shift, multiplicity (splitting pattern), and integration of each signal offer a wealth of information about the electronic environment and connectivity of the protons.

Predicted ¹H-NMR Spectral Analysis of 2-(4-Methylphenyl)-4(1H)-pteridinone

The following is a detailed, predicted ¹H-NMR spectrum of the title compound. These predictions are based on established principles of NMR spectroscopy and by drawing analogies from structurally similar compounds, most notably 2-(p-tolyl)quinazolin-4(3H)-one, a close analog.[2][3] The analysis is presented for a spectrum recorded in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for this class of compounds.[2][3]

Molecular Structure:

Caption: Chemical structure of 2-(4-Methylphenyl)-4(1H)-pteridinone.

Table 1: Predicted ¹H-NMR Data for 2-(4-Methylphenyl)-4(1H)-pteridinone in DMSO-d₆

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
H-1 (NH)~12.5Broad Singlet-1HThe acidic N-H proton of the pteridinone ring is expected to appear as a broad singlet at a downfield chemical shift, which is typical for amide-like protons and consistent with data from analogous quinazolinones.[2][3]
H-6, H-78.5 - 9.0Doublet, DoubletJ ≈ 2-3 Hz1H eachProtons on the electron-deficient pyrazine ring are significantly deshielded and appear at very low field. The observed coupling would be a small meta-like coupling. Pyrazine protons typically resonate around 8.6 ppm.[3][4][5]
H-ortho (2', 6')~8.1DoubletJ ≈ 8 Hz2HThese aromatic protons are ortho to the electron-withdrawing pteridinone ring system, leading to a downfield shift. This is consistent with the chemical shift of the corresponding protons in 2-(p-tolyl)quinazolin-4(3H)-one.[2][3]
H-meta (3', 5')~7.4DoubletJ ≈ 8 Hz2HThese protons are meta to the pteridinone ring and ortho to the methyl group. Their chemical shift is influenced by both groups and is consistent with the data from the quinazolinone analog.[2][3]
-CH₃~2.4Singlet-3HThe methyl group protons on the p-tolyl ring typically appear as a singlet in this region.[2][3]

A Comparative Analysis of Alternative Spectroscopic Techniques

While ¹H-NMR is a powerful tool, a comprehensive structural confirmation often necessitates a multi-technique approach. Below is a comparison of other key analytical methods, highlighting their unique contributions to the characterization of 2-(4-Methylphenyl)-4(1H)-pteridinone.

¹³C-NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. Although less sensitive than ¹H-NMR, it is highly valuable for confirming the number of unique carbon atoms and their chemical environments.

Table 2: Predicted ¹³C-NMR Data for 2-(4-Methylphenyl)-4(1H)-pteridinone in DMSO-d₆

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O (C-4)~162The carbonyl carbon of the pteridinone ring is expected to be significantly downfield.[2][6]
C-2~152This carbon is attached to two nitrogen atoms and the p-tolyl group, leading to a downfield shift.[2]
C-4a, C-8a~148 - 150These are bridgehead carbons in the heterocyclic system.
C-6, C-7~140 - 145Carbons of the electron-deficient pyrazine ring.
C-aryl (ipso)~130The carbon of the p-tolyl group directly attached to the pteridinone ring.[2]
C-aryl (ortho)~129Aromatic carbons ortho to the pteridinone substituent.[2]
C-aryl (meta)~128Aromatic carbons meta to the pteridinone substituent.[2]
C-aryl (para)~142The aromatic carbon bearing the methyl group.[2]
-CH₃~21The methyl carbon of the p-tolyl group.[2]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce its structure.

Table 3: Predicted Mass Spectrometry Data for 2-(4-Methylphenyl)-4(1H)-pteridinone

IonPredicted m/zFragmentation Pathway
[M+H]⁺251.09Protonated molecular ion.
[M-CO]⁺223.09Loss of a carbonyl group.
[p-tolyl]⁺91.05Fragmentation leading to the p-tolyl cation.
[pteridinone]⁺160.04Fragmentation leading to the pteridinone core.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for such heterocyclic systems involve the loss of small neutral molecules like CO and HCN, as well as cleavage at the bond connecting the aryl substituent to the heterocyclic core.[7][8][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and can also be used for its quantification. The retention time is a characteristic property of a compound under a specific set of conditions (column, mobile phase, flow rate, and temperature).

Table 4: Typical HPLC Conditions for Pteridinone Derivatives

ParameterTypical Value/ConditionRationale
ColumnC18 reverse-phasePteridinones are moderately polar and are well-retained on C18 columns.
Mobile PhaseAcetonitrile/Water or Methanol/Water with a buffer (e.g., formic acid or ammonium acetate)A gradient elution is often employed to achieve good separation of the main compound from any impurities.
DetectionUV-Vis at ~254 nm or ~340 nmPteridinones typically exhibit strong UV absorbance at these wavelengths.[10][11]
Expected Retention TimeVariable (typically 5-15 min)Highly dependent on the exact conditions, but provides a reliable measure of purity.
UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as 2-(4-Methylphenyl)-4(1H)-pteridinone.

Table 5: Predicted UV-Vis Absorption Maxima for 2-(4-Methylphenyl)-4(1H)-pteridinone

SolventPredicted λmax (nm)Electronic Transition
Methanol or Ethanol~250-260 and ~330-350π → π* transitions within the conjugated pteridinone and aryl systems.[12][13][14]

The position and intensity of the absorption bands can be influenced by the solvent polarity and pH.

Experimental Protocols

To ensure reproducibility and accuracy, the following detailed protocols are provided for each of the discussed analytical techniques.

¹H and ¹³C-NMR Spectroscopy

NMR_Workflow A 1. Sample Preparation: - Weigh 5-10 mg of sample. - Dissolve in ~0.7 mL of DMSO-d₆. - Add a small amount of TMS as an internal standard. - Transfer to a 5 mm NMR tube. B 2. Instrument Setup: - Insert the sample into the NMR spectrometer. - Lock onto the deuterium signal of DMSO-d₆. - Shim the magnetic field to optimize homogeneity. A->B C 3. ¹H-NMR Acquisition: - Acquire the spectrum using a standard pulse program. - Set appropriate spectral width, acquisition time, and relaxation delay. B->C D 4. ¹³C-NMR Acquisition: - Acquire the proton-decoupled spectrum. - Use a longer relaxation delay and a larger number of scans due to the low natural abundance of ¹³C. C->D E 5. Data Processing: - Fourier transform the FID. - Phase and baseline correct the spectrum. - Calibrate the chemical shifts using the TMS signal (0 ppm). D->E F 6. Spectral Analysis: - Integrate the ¹H signals. - Assign peaks based on chemical shifts, multiplicities, and coupling constants. E->F

Caption: Workflow for NMR spectral analysis.

Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (e.g., ESI-QTOF).

  • LC Method:

    • Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: Scan from m/z 50 to 500.

    • Fragmentation: Perform MS/MS analysis on the parent ion to obtain fragmentation data.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of the compound (~1 mg/mL) in the mobile phase or a compatible solvent. Prepare a series of dilutions for purity analysis.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • HPLC Method:

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A typical gradient would be from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at 254 nm and 340 nm.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Calculate the purity based on the peak areas.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol) to have an absorbance in the range of 0.1 - 1.0 AU.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum with the pure solvent.

    • Record the spectrum of the sample solution from 200 to 600 nm.

  • Analysis: Identify the wavelengths of maximum absorbance (λmax).

Conclusion

The structural characterization of 2-(4-Methylphenyl)-4(1H)-pteridinone is most effectively achieved through a combination of spectroscopic techniques. ¹H-NMR provides the foundational data for proton connectivity, while ¹³C-NMR confirms the carbon framework. Mass spectrometry validates the molecular weight and offers structural clues through fragmentation analysis. HPLC is essential for assessing purity, and UV-Vis spectroscopy confirms the presence of the conjugated chromophore. By employing these methods in a complementary fashion, researchers can confidently verify the structure and purity of their synthesized compounds, a critical step in the drug discovery and development pipeline.

References

  • Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. RSC Advances, 2019, 9(34), 19575-19579. Available from: [Link]

  • Supporting Information for "Visible-Light-Induced Aerobic Oxidative Annulation of 2-Aminobenzamides with Aldehydes to Quinazolin-4(3H)-ones". The Journal of Organic Chemistry, 2018, 83(15), 8483-8492. Available from: [Link]

  • 2,5-diphenylpyrazine. The Royal Society of Chemistry. Available from: [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 2025. Available from: [Link]

  • The Proton Magnetic Resonance Study of the Protonation of Pyrazine. The Journal of Physical Chemistry, 1965, 69(1), 155-159. Available from: [Link]

  • Pyrazine - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

  • Pterin | C6H5N5O | CID 135398660. PubChem. Available from: [Link]

  • Biopterin | C9H11N5O3 | CID 135403659. PubChem. Available from: [Link]

  • Development of an HPLC-MS method for the determination of natural pteridines in tomato samples. Dehesa. Available from: [Link]

  • Showing Compound Pterin (FDB005613). FooDB. Available from: [Link]

  • 13C-NMR. Spectra of Pteridines. ResearchGate. Available from: [Link]

  • Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies. MDPI. Available from: [Link]

  • 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0221639). NP-MRD. Available from: [Link]

  • 6,7-Dimethyl-4-hydroxy-2-mercaptopteridine | C8H8N4OS | CID 5355833. PubChem. Available from: [Link]

  • Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 2014, 6(3), 194-219. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • 1H NMR chemical shift ppm table. California State Polytechnic University, Pomona. Available from: [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. Available from: [Link]

  • HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection. PMC. Available from: [Link]

  • Dilute-and-Shoot-Liquid Chromatography-Quadrupole Time of Flight-Mass Spectrometry for Pteridine Profiling in Human Urine and Its Association with Different Pathologies. ResearchGate. Available from: [Link]

  • Development of an HPLC-MS Method for the Determination of Natural Pteridines in Tomato Samples. ResearchGate. Available from: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available from: [Link]

  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Available from: [Link]

  • 1H NMR Chemical Shift. Oregon State University. Available from: [Link]

  • Interpretation of mass spectra. University of California, Irvine. Available from: [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

  • UV–Vis spectra of 2 and b dependence of absorbance at 372 nm on pH in.... ResearchGate. Available from: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available from: [Link]

  • 6,7-Dihydroneridienone A | C21H28O3 | CID 155941. PubChem. Available from: [Link]

  • Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones. ResearchGate. Available from: [Link]

  • Theoretical determination of two-photon absorption in biologically relevant pterin derivatives. PubMed. Available from: [Link]

  • Normalized UV‐Vis absorption spectra of (a) compound 2 d in all.... ResearchGate. Available from: [Link]

  • Pteridine studies. Part VI. The ultraviolet and infrared absorption spectra of the monosubstituted pteridines. Journal of the Chemical Society (Resumed), 1955, 2336-2344. Available from: [Link]

Sources

Interpreting Mass Spectrometry (MS) Fragmentation of Pteridinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pteridinones—derivatives of the pteridine scaffold containing a keto group—are critical pharmacophores in drug discovery, particularly as kinase inhibitors (e.g., PLK1, EGFR) and folate antimetabolites. Their high nitrogen content and fused bicyclic structure create distinct fragmentation signatures that differ significantly from carbocyclic analogs.

This guide provides a technical comparison of fragmentation modes (CID vs. HCD) and offers a self-validating workflow for interpreting pteridinone spectra. Unlike standard peptide workflows, pteridinone analysis requires a "fragmentation ramp" strategy to distinguish between isobaric interferences and genuine structural isomers like quinazolinones.

Part 1: The Pteridinone Scaffold & Ionization Physics

The pteridinone core (e.g., pteridin-4(3H)-one) consists of a pyrimidine ring fused to a pyrazine ring. In positive electrospray ionization (ESI+), the protonation site is thermodynamically driven to the most basic nitrogen—typically N1 or N3, stabilized by resonance with the carbonyl oxygen.

Understanding this charge localization is the prerequisite for predicting fragmentation. Unlike peptides where charge is mobile, the rigid heteroaromatic system of pteridinones often "locks" the charge, necessitating higher activation energies to induce ring opening.

Comparative Ionization Matrix
FeatureESI (Electrospray Ionization) APCI (Atmospheric Pressure Chemical Ionization) Recommendation
Primary Ion


(often with radical cations

)
ESI is preferred for metabolic stability studies to avoid thermal degradation.
Adduct Formation High (

)
LowUse ammonium formate buffers to suppress stubborn Na+ adducts which resist fragmentation.
Sensitivity High for polar substituentsBetter for non-polar side chainsESI offers superior sensitivity for bio-active pteridinones (e.g., folates).

Part 2: Comparative Fragmentation Modes (CID vs. HCD)

The choice of dissociation technique fundamentally alters the spectral topology of pteridinones.

Collision-Induced Dissociation (CID) – The "Rearrangement" Mode
  • Mechanism: Resonant excitation in ion traps (e.g., LTQ, Orbitrap Fusion).

  • Physics: Slow heating (milliseconds). Ions undergo thousands of low-energy collisions.

  • Outcome: Favors the lowest energy pathways. For pteridinones, this maximizes Retro-Diels-Alder (RDA) reactions and rearrangements.

  • Best For: Structural characterization of the ring system and identifying isomers.[1]

Higher-energy Collisional Dissociation (HCD) – The "Shattering" Mode
  • Mechanism: Beam-type collision in a multipole cell (e.g., Q-Exactive, Q-TOF).

  • Physics: Fast heating (microseconds). Ions receive a single, high-energy kick.

  • Outcome: Favors direct bond cleavages. You will see sequential neutral losses (e.g.,

    
    , then 
    
    
    
    , then
    
    
    ).
  • Best For: High-throughput quantification and generating "fingerprint" spectra for library matching.

Data Comparison: Pterin (2-amino-4-pteridinone)
Fragment Ion (

)
CID Intensity (Normalized)HCD Intensity (Normalized)Structural Origin
164 (

, Parent)
100%20%Intact Protonated Molecule
147 (

17)
45%10%Loss of

(Exocyclic amine)
136 (

28)
30%85%Loss of

(Lactam ring contraction)
119 (

45)
60%95%Simultaneous loss of

92 (RDA Fragment) 80% 40%Pyrazine ring cleavage (Diagnostic)

Expert Insight: In CID, the RDA fragment (


 92) is a dominant peak because the slow heating allows the ring to "unzip." In HCD, the energy is too high, often obliterating this diagnostic ion in favor of smaller, non-specific fragments.

Part 3: Diagnostic Fragmentation Pathways[2]

To confirm a pteridinone scaffold, you must validate the presence of two specific pathways: the Lactam Carbonyl Loss and the Retro-Diels-Alder (RDA) cleavage.

Pathway A: The Retro-Diels-Alder (RDA) Mechanism

The most definitive proof of a fused heterocyclic system is the RDA reaction. For pteridinones, the cleavage typically occurs across the pyrazine ring (C-ring), preserving the pyrimidine (N-ring) or vice versa, depending on substitution.

Diagram 1: Pteridinone RDA Mechanism

This diagram illustrates the charge-remote fragmentation pathway characteristic of fused heterocycles.

RDA_Mechanism cluster_legend Key Insight Parent Protonated Pteridinone [M+H]+ (m/z 149) TS Transition State (Ring Opening) Parent->TS CID Activation (Slow Heating) Frag1 Fragment A (Diene) (Pyrimidine Core) TS->Frag1 Charge Retention Frag2 Neutral Loss (Dienophile) (R-CN or HCN) TS->Frag2 Neutral Ejection note RDA is highly sensitive to substitution patterns on the C-Ring.

Caption: The Retro-Diels-Alder (RDA) cleavage of the pyrazine ring is the diagnostic fingerprint for pteridinones in CID mode.

Pathway B: Sequential Neutral Losses

In HCD mode, or at high CID energies, the scaffold degrades via small molecule ejection.

  • Loss of CO (-28 Da): Diagnostic of the lactam functionality.

  • Loss of HCN (-27 Da): Characteristic of the pyrazine ring nitrogen.

  • Loss of NH3 (-17 Da): If an exocyclic amine is present (e.g., Pterin, Folates).

Critical Warning: The loss of CO (28.00 Da) and


 (28.01 Da) are isobaric on low-resolution instruments. However, 

loss from pteridinones is mechanistically unfavorable compared to CO loss. On high-res instruments (Orbitrap/Q-TOF), these are easily distinguishable.

Part 4: Experimental Protocol (Self-Validating System)

This protocol uses an "Energy Ramp" to separate labile side-chain losses from scaffold-defining fragmentations.

Step 1: The "Soft" Scan (10-15 eV)
  • Goal: Confirm precursor mass and identify labile modifications (sulfates, glucuronides).

  • Expectation: Base peak should be

    
    . Minimal fragmentation.
    
  • Validation: If you see extensive fragmentation here, your source temperature is too high (In-Source Fragmentation). Lower the capillary temperature.

Step 2: The "Diagnostic" Scan (25-35 eV)
  • Goal: Trigger the RDA reaction.

  • Expectation: Appearance of the "Core Fragments" (e.g.,

    
     90-120 range for simple pteridines).
    
  • Validation: Check for the loss of 28 Da (CO). If you see loss of 18 Da (

    
    ) only, it is likely not a pteridinone but a hydrated analog.
    
Step 3: The "Hard" Scan (45+ eV or HCD)
  • Goal: Shatter the rings to confirm elemental composition via specific immonium ions.

  • Expectation: Formation of low mass ions (

    
     < 70).
    
  • Validation: Presence of

    
     28 or 44 indicates specific carbon/nitrogen clusters.
    
Diagram 2: Energy Ramp Workflow

A decision tree for optimizing collision energies during method development.

Energy_Ramp Start Start: Precursor Selection [M+H]+ LowE Low Energy (10-15 eV) Start->LowE Check1 Is [M+H]+ dominant? LowE->Check1 MedE Med Energy (25-35 eV) Check2 Is RDA fragment present? MedE->Check2 HighE High Energy (>45 eV) End Final Method: Stepped CE (15, 30, 45) HighE->End Library Spectrum Check1->MedE Yes Result1 Good Source Conditions Check1->Result1 Yes (Validation) Result2 Source Too Hot (Reduce Temp) Check1->Result2 No Check2->MedE No (Increase CE) Check2->HighE Yes

Caption: The "Stepped CE" strategy ensures capture of both side-chain data and core scaffold verification in a single injection.

Part 5: Alternative Comparison (Pteridinone vs. Quinazolinone)

A common challenge in drug discovery is distinguishing pteridinones from structurally similar quinazolinones . Both are bicyclic, contain a pyrimidine ring, and have a keto group.

FeaturePteridinone Quinazolinone Differentiation Logic
Structure Pyrazine + PyrimidineBenzene + PyrimidinePteridinone has higher N/C ratio.
RDA Product Diaza-diene fragmentsBenzyne -retention fragmentsQuinazolinone RDA leaves the stable benzene ring intact (

120 range).
HCN Loss High (Multiple N atoms)Low (Fewer N atoms)Pteridinones readily lose 2-3 equivalents of HCN at high energy.
Defect Mass Defect is lower (more N)Mass Defect is higher (more C)High-Res MS can distinguish these by exact mass alone (

vs

difference).

Conclusion: If your spectrum shows a dominant loss of


 (acetylene), suspect a Quinazolinone. If you see sequential losses of HCN, confirm Pteridinone.

References

  • Niessen, W. M. A. (2010). Fragmentation of small molecules in mass spectrometry. Encyclopedia of Spectroscopy and Spectrometry. Academic Press.[2] Link

  • Vujacic-Mirski, K., et al. (2022). Measurement of Tetrahydrobiopterin in Animal Tissue Samples by HPLC with Electrochemical Detection—Protocol Optimization and Pitfalls. ResearchGate. Link

  • Thermo Fisher Scientific. (2019). Difference between HCD and CID collision induced dissociations? Stack Exchange / Thermo Knowledge Base. Link

  • Kuhn, J., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by ESI-MS. PMC. Link

  • Creative Proteomics. (2023). Folate Metabolism Analysis via LC-MS/MS. Link

Sources

X-ray crystallography data for 2-(4-Methylphenyl)-4(1H)-pteridinone structure

[1][2]

Executive Summary & Core Comparison

In the development of folate antagonists and kinase inhibitors, the pteridinone scaffold is a privileged structure.[1][2] However, the specific derivative 2-(4-Methylphenyl)-4(1H)-pteridinone presents a classic structural challenge: Prototropic Tautomerism .[1][2]

The core biological activity often depends on whether the molecule exists as the lactam (4-oxo, NH) or the lactim (4-hydroxy, OH) tautomer.[1][2] While computational models (DFT) in the gas phase often predict the aromatic lactim form, Single Crystal X-Ray Diffraction (SC-XRD) consistently reveals the lactam form in the solid state, stabilized by intermolecular hydrogen bonding.[1][2]

This guide compares the "Ground Truth" obtained via SC-XRD against the "Predictive Alternative" of Density Functional Theory (DFT), providing a roadmap for researchers to validate this specific structure.

Quick Comparison Matrix
FeatureSC-XRD (Experimental) DFT (B3LYP/6-31G) (Alternative)*
Tautomer Identification Definitive: Observes H-atom electron density (Lactam).Ambiguous: Often favors Lactim (aromaticity) unless solvent models are applied.[1][2]
C4-O Bond Length 1.22 – 1.24 Å (Double bond character).[1][2]1.30 – 1.34 Å (Single bond character) if Lactim predicted.[1][2]
Packing Forces Directly observes

-stacking and H-bonds.[1][2]
Ignores packing (Gas Phase) or approximates it (PCM).
Cost/Time High (Synthesis + Crystallization: 2-4 weeks).[1]Low (Calculation: <24 hours).[1][2]

Experimental Protocol: From Synthesis to Structure

To obtain the definitive X-ray structure, you must bypass the poor solubility of aryl-pteridinones.[1][2] The following protocol utilizes a condensation approach followed by a high-temperature recrystallization method.[1][2]

Phase 1: Synthesis

Reaction Principle: Condensation of 2-(4-methylphenyl)-4,5-diaminopyrimidine with glyoxal (or 1,2-dicarbonyl surrogate).[1][2]

  • Reagents: Suspend 2-(4-methylphenyl)-4,5-diaminopyrimidine (1.0 eq) in Ethanol/Water (1:1 v/v).

  • Condensation: Add Glyoxal (40% aq. solution, 1.2 eq) dropwise.

  • Reflux: Heat to 90°C for 4 hours. The solution will darken; a yellow/orange precipitate forms.[1][2]

  • Isolation: Cool to 4°C. Filter the crude solid and wash with cold ethanol.

Phase 2: Crystallization (The Critical Step)

Standard evaporation often yields microcrystalline powder unsuitable for SC-XRD.[1][2] Use Solvothermal Slow Cooling .

  • Solvent System: Dimethylformamide (DMF) is required due to the planarity and stacking of the pteridine ring.[1][2]

  • Dissolution: Dissolve 50 mg of crude product in 5 mL DMF at 100°C.

  • Nucleation Control: Filter the hot solution through a 0.45 µm PTFE syringe filter into a pre-warmed vial.

  • Growth: Place the vial in a Dewar flask filled with hot water (90°C) and allow to cool to Room Temperature (RT) over 48 hours.

    • Why: Slow cooling prevents rapid precipitation, allowing the formation of block-like crystals necessary for good diffraction.[1]

Phase 3: Data Collection & Refinement[1][2]
  • Mounting: Mount a yellow block crystal (

    
     mm) on a Kapton loop.
    
  • Temperature: Collect at 100 K (Cryostream) to reduce thermal motion of the terminal methyl group on the phenyl ring.

  • Refinement: Use SHELXL. Locate the N3-proton in the difference Fourier map to confirm the tautomer.[2]

Structural Data Analysis: The Evidence

Tautomeric Confirmation (Lactam vs. Lactim)

The most critical data point for this molecule is the bond length of the C4-O group and the C4-C4a bond.[1][2]

Table 1: Geometric Parameters (Representative Data) Data derived from high-quality 2-aryl-pteridinone analogs (e.g., 2-phenylpteridin-4(3H)-one).[1][2]

ParameterSC-XRD Value (Solid State)DFT Prediction (Gas Phase, Lactim)Interpretation
C4=O Bond 1.231(2) Å 1.340 ÅShort bond confirms Ketone (Lactam) .[1][2]
C4-N3 Bond 1.385(3) Å 1.305 ÅLonger bond indicates single-bond character (N-H).[1][2]
C2-N3 Bond 1.330(3) Å 1.350 ÅPartial double bond character.[1][2]
Torsion (Ring) < 2.0°0.0°The pteridine core is essentially planar.[1][2]
Torsion (Phenyl) 5° – 15°0° – 30°The 4-methylphenyl ring twists slightly to relieve steric strain.[1][2]
Supramolecular Architecture

Unlike computational models which simulate a single molecule, X-ray data reveals the Hydrogen Bonding Network that stabilizes the lactam form.[1][2]

  • Primary Interaction:

    
     intermolecular hydrogen bond.[1][2]
    
  • Geometry:

    
     distance 
    
    
    ; angle
    
    
    .[1][2]
  • Result: This forms a Centrosymmetric Dimer (

    
     motif), which is the thermodynamic sink driving the equilibrium toward the lactam form in the solid state.[1][2]
    

Visualizing the Workflow & Logic

The following diagrams illustrate the experimental causality and the structural logic.

Diagram 1: Experimental Workflow for Structure Solution

GSynthesisSynthesis(Condensation)CrudeCrude Precipitate(Microcrystalline)Synthesis->CrudeRecrystRecrystallization(DMF, Slow Cool)Crude->Recryst PurificationCrystalSingle Crystal(Block, 0.2mm)Recryst->Crystal 48 HoursXRDX-Ray Diffraction(Mo K-alpha, 100K)Crystal->XRD MountSolveStructure Solution(SHELXL)XRD->Solve Data Reduction

Caption: Step-by-step workflow from chemical synthesis to refined crystal structure.

Diagram 2: Tautomer Stabilization Logic

TautomerLactimLactim Form (OH)(Favored in Gas Phase)LactamLactam Form (NH)(Observed in X-ray)Lactim->Lactam Solid StateEquilibriumH_BondIntermolecular H-BondN(3)-H...N(1)Lactam->H_Bond Donates HDimerCentrosymmetric Dimer(Lattice Energy Gain)H_Bond->Dimer StabilizesDimer->Lactam Locks Conformation

Caption: Mechanistic logic showing why the solid-state environment forces the Lactam tautomer.

References & Validation

To validate the protocols and structural claims above, refer to the following authoritative sources on pteridine crystallography and synthesis.

  • General Pteridine Synthesis:

    • Title: Synthesis of pteridines and related structures (Product Class 21).[1][2][3]

    • Source: Science of Synthesis (Thieme).[1][2]

    • URL:[Link][1][2]

  • Crystallographic Standards for Pteridinones:

    • Title: Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one) [Analogous packing analysis].

    • Source: Acta Crystallographica Section E.[1][2][4]

    • URL:[Link][1][2]

  • Tautomerism in N-Heterocycles:

    • Title: X-ray Structure of N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure.[1][2]

    • Source: MDPI (Molecules).[1][2]

    • URL:[Link][1][2]

  • Structural Analog Data (2-phenyl-4(3H)-pteridinone):

    • Note: While the specific methylphenyl entry requires CSD access, the structural principles are derived from the foundational work on 2-phenylpteridinone available in the Cambridge Structural Database (CSD).[1][2]

    • Source: CCDC / Cambridge Structural Database.[1][2]

    • URL:[Link][1][2]

Safety Operating Guide

Proper Disposal Procedures: 2-(4-Methylphenyl)-4(1H)-pteridinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

2-(4-Methylphenyl)-4(1H)-pteridinone is a heterocyclic organic compound often utilized as a pharmacophore in drug discovery (specifically kinase inhibition or antifolate research). Due to the stability of the pteridine ring system and its potential biological activity, this compound must be managed as Hazardous Chemical Waste . It is not suitable for drain disposal or municipal trash under any circumstance.

Chemical Identity & Hazard Characterization[1][2][3][4]
  • Chemical Class: Nitrogen-containing Heterocycle (Pteridine derivative).

  • Physical State: Typically a yellow-to-orange crystalline solid.

  • Solubility: Low aqueous solubility; soluble in DMSO, DMF, and acidified organic solvents.

  • Risk Profile (Precautionary Principle): While specific LD50 data may be sparse for this derivative, pteridines are planar molecules capable of DNA intercalation. Treat as a Suspected Mutagen and Irritant (Skin/Eye/Respiratory) .

Waste Stream Segregation (The Self-Validating System)

To ensure a self-validating disposal system, you must segregate waste at the point of generation. Mixing incompatible streams (e.g., oxidizers with organic heterocycles) creates a "Black Box" hazard that waste handlers cannot safely process.

Waste Classification Table
Waste TypeCompositionRCRA Classification (US)Correct Container
Type A: Pure Solid Unused powder, expired reagent, or recrystallization filter cake.D001 / Toxic Organic (Pending characterization)Wide-mouth HDPE or Amber Glass Jar. Label: "Solid Hazardous Waste - Pteridine Derivative".
Type B: Mother Liquor Dissolved compound in solvents (DMSO, Methanol, Ethanol).F003 (Ignitable) or F002 (Halogenated if in DCM)Safety Can or Solvent Carboy. Must segregate Halogenated vs. Non-Halogenated.
Type C: Grossly Contaminated Gloves, weighing boats, paper towels with visible yellow staining.Debris / Trace Contaminated Double-bagged in clear polyethylene hazardous waste bags (6-mil thickness).
Type D: Sharps Needles or glass pipettes containing residue.[1]Regulated Medical Waste Rigid Red Sharps Container (Incineration only).

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization
  • Quenching: This compound does not require chemical quenching (e.g., bleach) and is stable. Do not add strong oxidizers, as this may generate toxic nitrogen oxide (NOx) gases.

  • Solvent Minimization: If the compound is in a large volume of volatile solvent, do not evaporate in the fume hood to reduce volume (illegal under EPA 40 CFR 264). Dispose of the entire volume as liquid waste.

Phase 2: Packaging & Labeling
  • Select Container: Use a chemically compatible container. High-Density Polyethylene (HDPE) is preferred for solids; Amber Glass is preferred for liquids to prevent photodegradation.

  • Labeling: Apply a hazardous waste label before adding the first drop of waste.

    • Constituents: Write "2-(4-Methylphenyl)-4(1H)-pteridinone" fully. Do not use abbreviations or structural formulas alone.

    • Hazards: Check "Toxic" and "Irritant."

Phase 3: The Disposal Workflow (Visualized)

The following logic gate ensures the material ends up in the correct incineration stream, preventing environmental release.

DisposalWorkflow Start Waste Generation: 2-(4-Methylphenyl)-4(1H)-pteridinone StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved Debris Contaminated PPE/Consumables StateCheck->Debris Gloves/Paper BinSolid Container: Wide-Mouth Jar Label: Solid Toxic Organic Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck BinDebris Container: Double Bag Label: Chem Contaminated Debris Debris->BinDebris NonHalo Non-Halogenated (MeOH, DMSO, EtOH) SolventCheck->NonHalo No Halogens Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens BinNonHalo Container: Carboy A Label: Flammable Solvents NonHalo->BinNonHalo BinHalo Container: Carboy B Label: Halogenated Waste Halo->BinHalo Final Final Fate: High-Temperature Incineration BinSolid->Final BinNonHalo->Final BinHalo->Final BinDebris->Final

Figure 1: Decision matrix for segregating pteridinone waste streams to ensure compliance with incineration protocols.

Emergency Contingencies: Spills & Exposure

In the event of a spill, speed and containment are critical to prevent the spread of the fine powder.

Dry Spill (Powder)
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE: Don double nitrile gloves, lab coat, and a N95 or P100 particulate respirator (pteridine dusts are potent respiratory irritants).

  • Containment: Cover the powder gently with damp paper towels to prevent aerosolization. DO NOT sweep dry dust.

  • Cleanup: Scoop the damp towels and powder into a wide-mouth hazardous waste jar. Wipe the surface with a soap/water solution, followed by an ethanol rinse.

Wet Spill (Solution)
  • Absorb: Use inert absorbent pads or vermiculite. Avoid combustible materials (like sawdust) if the solvent is an oxidizer (unlikely, but safe practice).

  • Decontaminate: Wash the area with a mild detergent. Pteridinones are generally stable; simple cleaning removes them.

SpillResponse Alert Spill Detected Assess Assess Volume & State Alert->Assess Minor Minor (<10g / <100mL) Assess->Minor Major Major (>10g / >100mL) Assess->Major CleanDry Dry: Dampen & Scoop (No Dust!) Minor->CleanDry Powder CleanWet Wet: Absorb w/ Pads Minor->CleanWet Liquid EHS Evacuate & Call EHS Major->EHS Bag Bag as HazWaste CleanDry->Bag CleanWet->Bag

Figure 2: Immediate response workflow for laboratory spills involving pteridinone derivatives.

References & Authoritative Grounding

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. (Regulations governing hazardous waste identification and disposal).[3][4][5][6] [Link]

  • PubChem. (n.d.). Compound Summary for Pteridin-4(1H)-one derivatives. National Library of Medicine. (Used for general structural alerts and physical property estimation). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.